SR 144528-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H34ClN3O |
|---|---|
Poids moléculaire |
479.1 g/mol |
Nom IUPAC |
5-(4-chloro-3-methylphenyl)-1-[[4-(trideuteriomethyl)phenyl]methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1/i1D3 |
Clé InChI |
SUGVYNSRNKFXQM-BTXXGDLMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Pharmacological Profile of SR 144528: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 has been a cornerstone pharmacological tool for the investigation of the cannabinoid type 2 (CB2) receptor. Its high affinity and selectivity have enabled researchers to dissect the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues. This technical guide provides a comprehensive overview of the pharmacological profile of SR 144528, including its binding characteristics, functional activity, and the experimental methodologies used for its characterization.
Core Pharmacological Attributes
SR 144528 is a potent and highly selective antagonist of the CB2 receptor.[1][2][3] It was the first selective antagonist developed for this receptor, paving the way for a deeper understanding of the endocannabinoid system's role in immune function, inflammation, and pain.[2][3] Beyond its antagonist properties, SR 144528 also exhibits inverse agonist activity, meaning it can reduce the basal, constitutive activity of the CB2 receptor.[4][5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing the pharmacological properties of SR 144528.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human CB2 | [3H]-CP 55,940 | CHO-hCB2 cell membranes | 0.6 | [1][2][3] |
| Rat CB2 | [3H]-CP 55,940 | Spleen membranes | 0.6 | [2][3] |
| Human CB1 | [3H]-CP 55,940 | CHO-hCB1 cell membranes | 437 | [7] |
| Rat CB1 | [3H]-CP 55,940 | Brain membranes | 400 | [2][3] |
This table clearly demonstrates the high affinity of SR 144528 for the CB2 receptor and its significant selectivity over the CB1 receptor (approximately 700-fold).[2][3][7]
Table 2: Functional Activity
| Assay | Cell Line | Agonist | Parameter | Value | Reference |
| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 (nM) | 10 | [2][3] |
| MAP Kinase Activation | CHO-hCB2 | CP 55,940 | IC50 (nM) | 39 | [2][3] |
| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 (nM) | 20 | [2][3] |
| Adenylyl Cyclase Stimulation (Inverse Agonism) | CHO-hCB2 | - | EC50 (nM) | 26 ± 6 | [1] |
This table highlights the potent antagonist activity of SR 144528 in blocking agonist-induced signaling and its inverse agonist effect on adenylyl cyclase.
Signaling Pathways
SR 144528 modulates intracellular signaling pathways primarily by blocking the effects of CB2 receptor agonists. The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.
CB2 Receptor Agonist-Mediated Signaling
Antagonistic Action of SR 144528
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summaries of the key experimental protocols used to characterize SR 144528.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Membranes from CHO cells expressing human CB1 or CB2 receptors, or from rat brain or spleen, are prepared by homogenization and centrifugation.
-
Incubation: Membranes (10-30 µg of protein) are incubated with a fixed concentration of the radioligand [3H]-CP 55,940 (typically around 0.2 nM) and a range of concentrations of SR 144528. The incubation is carried out in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 30°C for 60-90 minutes.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist (e.g., 1 µM CP 55,940). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SR 144528 that inhibits 50% of the specific binding (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger.
Detailed Protocol:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to near confluency.
-
Pre-incubation: Cells are washed and pre-incubated with various concentrations of SR 144528 for a short period (e.g., 15-20 minutes) at 37°C.
-
Stimulation: The cells are then stimulated with a CB2 receptor agonist (e.g., CP 55,940) in the presence of forskolin, a direct activator of adenylyl cyclase. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi/o-coupled CB2 receptor more readily measurable.
-
Termination and Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified, typically using a competitive radioimmunoassay or other sensitive detection methods.
-
Data Analysis: The ability of SR 144528 to antagonize the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value. For inverse agonism studies, the effect of SR 144528 alone on forskolin-stimulated cAMP levels is measured to determine its EC50.
Mitogen-Activated Protein (MAP) Kinase Assay
This assay assesses the modulation of the MAP kinase signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Detailed Protocol:
-
Cell Culture and Serum Starvation: CHO-hCB2 cells are grown and then serum-starved for approximately 24 hours to reduce basal MAP kinase activity.
-
Treatment: Cells are treated with a CB2 agonist (e.g., CP 55,940) in the presence or absence of various concentrations of SR 144528.
-
Cell Lysis: After a short incubation period (e.g., 15 minutes), the cells are lysed, and the cell extracts containing the proteins are collected.
-
MAP Kinase Activity Measurement: The activity of specific MAP kinases (e.g., ERK1/2) is measured. This can be done by immunoprecipitating the kinase and then performing an in vitro kinase assay using a specific substrate and radiolabeled ATP (γ-[32P]ATP). The incorporation of the radiolabel into the substrate is then quantified.
-
Data Analysis: The ability of SR 144528 to inhibit the agonist-induced increase in MAP kinase activity is determined to calculate its IC50 value.
Conclusion
SR 144528 is a highly potent and selective CB2 receptor antagonist with well-characterized inverse agonist properties. Its pharmacological profile has been extensively documented through a variety of in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to utilize SR 144528 as a pharmacological tool to further elucidate the roles of the CB2 receptor in health and disease. The clear quantitative data and understanding of its mechanism of action are essential for the design and interpretation of experiments in the field of cannabinoid research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
The Selective CB2 Receptor Antagonist SR 144528: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a seminal pharmacological tool in the study of the endocannabinoid system. It was the first compound identified as a potent and highly selective antagonist for the cannabinoid CB2 receptor, exhibiting a significantly lower affinity for the CB1 receptor.[1][2][3] This selectivity has allowed researchers to dissect the distinct physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, from the predominantly central nervous system-expressed CB1 receptor. This technical guide provides an in-depth overview of the selectivity of SR 144528, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of SR 144528
The selectivity of SR 144528 for the CB2 receptor over the CB1 receptor has been quantified through extensive in vitro binding and functional assays. The following tables summarize the key data from seminal studies.
Table 1: Binding Affinity of SR 144528 for Cannabinoid Receptors
| Receptor | Species/Tissue Source | Radioligand | Ki (nM) | Reference |
| CB2 | Rat Spleen | [3H]-CP 55,940 | 0.6 | [1] |
| Cloned Human | [3H]-CP 55,940 | 0.6 | [1] | |
| CB1 | Rat Brain | [3H]-CP 55,940 | 400 | [1] |
| Cloned Human | [3H]-CP 55,940 | 437 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Based on these binding data, SR 144528 demonstrates an approximately 700-fold greater affinity for the CB2 receptor compared to the CB1 receptor.[1]
Table 2: Functional Activity of SR 144528 as a CB2 Receptor Antagonist
| Assay | Cell Line | Agonist | IC50 / EC50 (nM) | Effect on CB1 Receptor | Reference |
| Adenylyl Cyclase Inhibition | CHO cells expressing hCB2 | CP 55,940 | EC50 = 10 | No effect at 10 µM | [1] |
| Mitogen-Activated Protein Kinase (MAPK) Activity | CHO cells expressing hCB2 | CP 55,940 | IC50 = 39 | IC50 > 1000 nM | [1] |
| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | IC50 = 20 | Not Reported | [1] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a response by 50%. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.
These functional assays confirm that SR 144528 acts as a potent antagonist at the CB2 receptor, effectively blocking the intracellular signaling initiated by CB2 receptor agonists like CP 55,940. In contrast, its antagonistic activity at the CB1 receptor is significantly weaker.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity of SR 144528.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO cells) or from tissues (e.g., rat spleen for CB2, rat brain for CB1).
-
Radioligand: [3H]-CP 55,940.
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., CP 55,940).
-
SR 144528 at various concentrations.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare dilutions of SR 144528 in binding buffer.
-
In reaction tubes, combine the membrane preparation, [3H]-CP 55,940 (at a concentration near its Kd, e.g., 0.2 nM), and varying concentrations of SR 144528.
-
For total binding, omit SR 144528.
-
For non-specific binding, add a high concentration of unlabeled CP 55,940 (e.g., 10 µM).
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of SR 144528 (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the SR 144528 concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay Workflow
Forskolin-Stimulated Adenylyl Cyclase Assay
This functional assay measures the ability of an antagonist to reverse the inhibition of adenylyl cyclase activity caused by a receptor agonist.
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
CP 55,940 (a potent cannabinoid agonist).
-
SR 144528 at various concentrations.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
cAMP assay kit (e.g., radioimmunoassay or ELISA-based).
Procedure:
-
Plate the CHO cells in multi-well plates and grow to confluency.
-
Pre-incubate the cells with various concentrations of SR 144528 for a short period (e.g., 15-20 minutes).
-
Add a fixed concentration of CP 55,940 to the wells (a concentration that produces a submaximal inhibition of adenylyl cyclase).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to activate adenylyl cyclase.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and adding lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP level against the logarithm of the SR 144528 concentration to determine the EC50 value for its antagonistic effect.
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay
This assay assesses the antagonist's ability to block the agonist-induced phosphorylation (activation) of MAPK.
Materials:
-
CHO cells stably expressing human CB1 or CB2 receptors.
-
CP 55,940.
-
SR 144528 at various concentrations.
-
Cell culture medium (serum-free for starvation).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies specific for phosphorylated MAPK (p-ERK1/2) and total MAPK (ERK1/2).
-
Western blotting apparatus and reagents.
-
Densitometer for band quantification.
Procedure:
-
Plate the cells and grow to near confluency.
-
Serum-starve the cells for several hours to reduce basal MAPK activity.
-
Pre-incubate the cells with various concentrations of SR 144528.
-
Stimulate the cells with a fixed concentration of CP 55,940 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
-
Probe the membrane with a primary antibody against phosphorylated MAPK, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total MAPK to ensure equal protein loading.
-
Quantify the band intensities using a densitometer.
-
Calculate the ratio of phosphorylated MAPK to total MAPK for each condition.
-
Plot the percentage of inhibition of agonist-induced MAPK phosphorylation against the logarithm of the SR 144528 concentration to determine the IC50 value.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and the logic of the experimental designs.
CB2 Receptor Signaling Pathways
The diagram above illustrates the two primary signaling pathways modulated by the CB2 receptor. Activation by an agonist leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of the MAPK cascade. SR 144528 acts by blocking the agonist from binding to the receptor, thereby preventing these downstream effects.
Logic of the Adenylyl Cyclase Functional Assay
Conclusion
SR 144528 stands as a cornerstone in cannabinoid research due to its high selectivity for the CB2 receptor over the CB1 receptor. This selectivity, established through rigorous binding and functional assays, has been instrumental in elucidating the specific roles of the CB2 receptor in various physiological and pathological processes, particularly within the immune system. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. The continued use of SR 144528 and the development of new selective CB2 ligands will undoubtedly further our understanding of the therapeutic potential of targeting the endocannabinoid system.
References
The Role of SR 144528 in Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 144528 is a well-characterized, potent, and highly selective antagonist/inverse agonist of the cannabinoid receptor 2 (CB2). Predominantly expressed on immune cells, the CB2 receptor is a critical component of the endocannabinoid system, playing a significant role in modulating inflammatory and immune responses. This technical guide provides a comprehensive overview of SR 144528, detailing its pharmacological profile, its impact on key signaling pathways, and its multifaceted effects on various immune cell populations. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling cascades and experimental workflows to serve as a vital resource for researchers in immunology and drug development.
Introduction to SR 144528
SR 144528 was one of the first compounds identified as a highly potent and selective antagonist for the CB2 receptor.[1][2] Its selectivity for CB2 over the CB1 receptor, which is primarily expressed in the central nervous system, makes it an invaluable tool for dissecting the specific roles of the CB2 receptor in peripheral tissues, particularly within the immune system.[2] As an antagonist, SR 144528 blocks the effects of CB2 receptor agonists.[3] Furthermore, it has been shown to act as an inverse agonist, capable of inhibiting the constitutive activity of the CB2 receptor, thereby reducing basal signaling.[4][5] This dual functionality allows for a nuanced investigation of CB2 receptor function in both stimulated and resting states of the immune system.
Pharmacological Profile
The pharmacological characteristics of SR 144528 have been extensively documented, highlighting its high affinity and selectivity for the CB2 receptor.
Binding Affinity and Selectivity
Quantitative analysis of SR 144528's binding properties demonstrates its potent interaction with the CB2 receptor across different species.
| Parameter | Receptor | Species | Value | Reference(s) |
| Ki | CB2 | Human (cloned) | 0.6 nM | [2][6] |
| CB2 | Rat (spleen) | 0.6 nM | [2][6] | |
| CB1 | Human (cloned) | 400 nM | [2][6] | |
| CB1 | Rat (brain) | 400 nM | [2][6] | |
| Selectivity | CB2 vs. CB1 | >700-fold | [2][3] |
Table 1: Binding Affinity and Selectivity of SR 144528.
Functional Activity
SR 144528 effectively antagonizes agonist-induced activity and demonstrates inverse agonist properties in various functional assays.
| Assay | Cell Line | Effect of SR 144528 | Value | Reference(s) |
| Adenylyl Cyclase Activity | CHO-hCB2 | Antagonism of CP 55,940-induced inhibition | EC50 = 10 nM | [2][6] |
| CHO-hCB2 | Inverse agonism (stimulation of forskolin-induced cAMP) | EC50 = 26 ± 6 nM | [7][8] | |
| MAPK Activity | CHO-hCB2 | Antagonism of CP 55,940-induced activation | IC50 = 39 nM | [2][6] |
| B-cell Activation | Human Tonsillar B-cells | Antagonism of CP 55,940-induced activation | IC50 = 20 nM | [2][6] |
| In Vivo Receptor Occupancy | Mouse Spleen | Displacement of [3H]-CP 55,940 binding (oral admin.) | ED50 = 0.35 mg/kg | [2][6] |
Table 2: Functional Activity of SR 144528.
Mechanism of Action: Signaling Pathways
SR 144528 modulates key intracellular signaling cascades downstream of the CB2 receptor, primarily through its Gi/o protein coupling.
Adenylyl Cyclase Pathway
The CB2 receptor, being coupled to Gi/o proteins, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CB2 agonists enhance this inhibition. SR 144528, as an antagonist, blocks this agonist-induced effect.[2][6] As an inverse agonist, it can increase cAMP levels by inhibiting the basal, constitutive activity of the CB2 receptor.[7][8]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CB2 receptor can also lead to the activation of the MAPK/ERK pathway. SR 144528 has been shown to block agonist-induced MAPK activation in cells expressing the CB2 receptor.[2][6]
Role in Immune Response
SR 144528 has been instrumental in elucidating the role of the CB2 receptor in various immune cell functions.
B Lymphocytes
The CB2 receptor is highly expressed on B lymphocytes.[9] SR 144528 has been shown to inhibit IL-6-induced IgM secretion from human B cell lines.[10] It also attenuates the effects of CB2 agonists on immunoglobulin class switching, for instance, from IgM to IgE, suggesting a role for the CB2 receptor in regulating humoral immunity.[11][12]
T Lymphocytes
In T lymphocytes, CB2 receptor activation can suppress proliferation. The inhibitory effects of CB2 agonists on T-cell proliferation can be reversed by SR 144528.[13] Furthermore, SR 144528 can block the suppression of Th1 cytokine production (e.g., IFN-γ and IL-2) induced by CB2 agonists.[13]
Microglia
Microglia, the resident immune cells of the central nervous system, express CB2 receptors, and their activation is implicated in neuroinflammation. At nanomolar concentrations, SR 144528 has little to no effect on LPS/IFN-γ-induced cytokine secretion (TNF-α, IL-6) in primary microglia.[14] However, at micromolar concentrations (e.g., 1 µM), it can reduce the secretion of these pro-inflammatory cytokines, though this effect appears to be independent of the CB2 receptor and may be due to off-target activities.[14]
Other Immune Cells
The CB2 receptor is also expressed on other immune cells such as monocytes, macrophages, and mast cells.[9] SR 144528 can be used to investigate the CB2-mediated effects of cannabinoids on the functions of these cells, including migration and cytokine release.
Cytokine and Immunoglobulin Modulation
The use of SR 144528 has been crucial in demonstrating the CB2 receptor's role in modulating the production of various cytokines and immunoglobulins.
| Cell Type | Stimulus | Agonist Effect | SR 144528 Effect | Cytokine/Ig Affected | Reference(s) |
| Human B-cell line (SKW 6.4) | IL-6 | - | Inhibition of secretion | IgM | [10] |
| Murine B-cells | IL-4 + anti-CD40 | CP 55,940 increases class switching | Attenuates agonist effect | IgE | [11] |
| Human PBMCs | LPS | JT11 (CB2 agonist) reduces release | Partially inhibits JT11 effect | IL-1β, TNF-α, IL-6, IL-8 | [15] |
| Rat Microglia | LPS | Cannabinoids inhibit mRNA expression | Augments mRNA expression (alone) | IL-1α, TNF-α | [16][17] |
| Mouse T-cells | anti-CD3/CD28 | Δ9-THC suppresses mRNA | Reverses suppression | IL-2, IFN-γ | [13] |
Table 3: SR 144528-Mediated Modulation of Cytokines and Immunoglobulins.
Off-Target Effects
It is critical for researchers to be aware of the potential for off-target effects of SR 144528, particularly at higher concentrations. Studies have shown that at micromolar concentrations, SR 144528 can exhibit CB2-independent immunomodulatory effects.[14] Potential off-target activities have been identified on the adenosine (B11128) A3 receptor and phosphodiesterase 5.[14] Therefore, it is recommended to use SR 144528 at nanomolar concentrations to ensure selectivity for the CB2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments involving SR 144528.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of SR 144528 for the CB2 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-hCB2).
-
Radioligand: [3H]-CP 55,940.
-
Unlabeled ligand for non-specific binding: A high concentration of an unlabeled CB2 agonist or SR 144528 itself.
-
SR 144528.
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 5 mg/ml BSA, pH 7.4).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of SR 144528.
-
In a 96-well plate, incubate a fixed concentration of [3H]-CP 55,940 with varying concentrations of SR 144528 and the cell membrane preparation.
-
For total binding, omit SR 144528. For non-specific binding, include a saturating concentration of the unlabeled ligand.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This assay measures the effect of SR 144528 on cAMP production.
-
Materials:
-
CHO cells expressing the human CB2 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
CB2 receptor agonist (e.g., CP 55,940).
-
SR 144528.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Lysis buffer.
-
cAMP detection kit (e.g., radioimmunoassay or HTRF-based).
-
-
Procedure:
-
Plate CHO-hCB2 cells and grow to near confluency.
-
Pre-incubate cells with SR 144528 for a defined period (e.g., 15 minutes).
-
Add the CB2 agonist (for antagonist studies) and/or forskolin.
-
Incubate for a further 10-20 minutes at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit.
-
MAPK Activity Assay
This assay assesses the impact of SR 144528 on the MAPK/ERK signaling pathway.
-
Materials:
-
Cells expressing the CB2 receptor.
-
CB2 receptor agonist.
-
SR 144528.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific for total and phosphorylated ERK1/2.
-
Western blotting reagents and equipment or an ELISA-based detection kit.
-
-
Procedure:
-
Culture cells and serum-starve overnight.
-
Pre-treat cells with SR 144528.
-
Stimulate with a CB2 agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of phosphorylated ERK1/2 relative to total ERK1/2 using Western blotting or ELISA.
-
B Lymphocyte Proliferation Assay
This assay measures the effect of SR 144528 on B-cell proliferation.
-
Materials:
-
Isolated B lymphocytes or a B-cell line.
-
A mitogen or stimulus for B-cell proliferation (e.g., anti-IgM, anti-CD40, LPS).
-
CB2 receptor agonist.
-
SR 144528.
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT).
-
-
Procedure:
-
Culture B-cells in a 96-well plate.
-
Add SR 144528 and/or a CB2 agonist.
-
Add the B-cell stimulus.
-
Incubate for 48-72 hours.
-
For the final 8-18 hours of incubation, add [3H]-thymidine.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. Alternatively, use a non-radioactive method to assess proliferation.
-
Conclusion
SR 144528 remains a cornerstone pharmacological tool for investigating the role of the CB2 receptor in the immune system. Its high potency and selectivity allow for precise interrogation of CB2-mediated signaling and its consequences for immune cell function. This guide provides a foundational understanding of SR 144528, from its molecular interactions to its effects on cellular and systemic immune responses. A thorough understanding of its pharmacology, including its potential off-target effects at high concentrations, is essential for the design and interpretation of experiments aimed at unraveling the complexities of the endocannabinoid system in health and disease. The continued application of SR 144528 in well-designed studies will undoubtedly further illuminate the therapeutic potential of targeting the CB2 receptor for a range of inflammatory and immune-mediated disorders.
References
- 1. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. druglibrary.org [druglibrary.org]
- 9. mdpi.com [mdpi.com]
- 10. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 11. Cannabinoid receptor 2 (CB2) mediates immunoglobulin class switching from IgM to IgE in cultures of murine purified B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor 2 (CB2) mediates immunoglobulin class switching from IgM to IgE in cultures of murine-purified B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoids inhibit LPS-inducible cytokine mRNA expression in rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to SR 144528: Synthesis, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, structure, and biological activity of SR 144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research.
Chemical Structure and Properties
SR 144528, with the chemical name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, is a well-characterized tool compound for studying the endocannabinoid system.[1][2] Its deuterated analog, SR 144528-d3, is utilized in certain research applications to trace the molecule's metabolic fate.
Table 1: Physicochemical Properties of SR 144528
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄ClN₃O | [3] |
| Molecular Weight | 476.05 g/mol | [3] |
| CAS Number | 192703-06-3 | [3] |
| Appearance | White to beige powder | Sigma-Aldrich |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 10 mg/mL | Sigma-Aldrich |
Synthesis of SR 144528
The key steps in the synthesis are the formation of the pyrazole-3-carboxylic acid core, followed by an amide coupling with the appropriate amine.
Part 1: Synthesis of 5-(4-chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-1H-pyrazole-3-carboxylic acid
The pyrazole (B372694) core is typically constructed via a condensation reaction.
Experimental Protocol (General Method):
-
Preparation of the pyrazole ester: A substituted β-ketoester is reacted with a substituted hydrazine (B178648) in a suitable solvent, such as ethanol, often with an acid or base catalyst, to form the pyrazole ring. For SR 144528, this would involve a precursor to the 5-(4-chloro-3-methylphenyl) group and a hydrazine containing the 4-methylbenzyl moiety.
-
Saponification: The resulting pyrazole ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran.
-
Acidification and Isolation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.
Part 2: Synthesis of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
This chiral amine, also known as fenchylamine, is a key component for the final amide coupling. It can be prepared from the corresponding ketone, fenchone, via reductive amination.
Experimental Protocol (General Method):
-
Reductive Amination: Fenchone is reacted with an ammonia (B1221849) source (e.g., ammonium (B1175870) formate (B1220265) or ammonia gas) and a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) in a suitable solvent.
-
Work-up and Purification: The reaction mixture is worked up to remove the reagents and byproducts, and the resulting amine is purified, often by distillation or chromatography.
Part 3: Amide Coupling to form SR 144528
The final step is the formation of the amide bond between the pyrazole carboxylic acid and the bicyclic amine.
Experimental Protocol (General Method):
-
Activation of the Carboxylic Acid: The pyrazole-3-carboxylic acid is activated to facilitate the reaction with the amine. Common activating agents include thionyl chloride (to form the acid chloride) or carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole).
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine in an inert solvent (e.g., dichloromethane (B109758) or DMF) and often in the presence of a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine to neutralize any acid formed during the reaction.[4]
-
Purification: The final product, SR 144528, is isolated and purified using standard techniques such as crystallization or column chromatography.
Biological Activity and Mechanism of Action
SR 144528 is a highly potent and selective inverse agonist of the CB2 receptor. It exhibits a much higher affinity for the CB2 receptor compared to the CB1 receptor.[5]
Table 2: In Vitro Biological Activity of SR 144528
| Parameter | Receptor/Assay | Value | Reference |
| Kᵢ (Binding Affinity) | Human CB2 Receptor | 0.6 nM | [3][5] |
| Kᵢ (Binding Affinity) | Human CB1 Receptor | 400 nM | [5] |
| EC₅₀ (Adenylyl Cyclase) | CHO-hCB2 cells | 10 nM | [5] |
| IC₅₀ (MAPK Activity) | CHO-hCB2 cells | 39 nM | [5] |
| IC₅₀ (B-cell activation) | Human tonsillar B-cells | 20 nM | [5] |
As an inverse agonist, SR 144528 not only blocks the effects of CB2 agonists but also reduces the constitutive activity of the receptor.[6] This is achieved through its interaction with the G protein-coupled CB2 receptor, leading to the modulation of downstream signaling pathways.
Signaling Pathways
The primary signaling pathways affected by SR 144528's interaction with the CB2 receptor are the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.
-
Adenylyl Cyclase Pathway: In its constitutively active state, the CB2 receptor can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). As an inverse agonist, SR 144528 blocks this constitutive inhibition, thereby increasing cAMP levels.[6]
-
MAPK Pathway: CB2 receptor activation can also modulate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. SR 144528 has been shown to block agonist-induced MAPK activity in cells expressing the CB2 receptor.[5]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
CB2 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of SR 144528 for the CB2 receptor.
Protocol (General Radioligand Binding Assay):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB2 receptor (e.g., CHO-hCB2 cells).
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled CB2 receptor agonist (e.g., [³H]CP55940) and varying concentrations of SR 144528 in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To measure the effect of SR 144528 on adenylyl cyclase activity.
Protocol:
-
Cell Culture: Culture CHO cells stably expressing the human CB2 receptor.
-
Treatment: Treat the cells with varying concentrations of SR 144528 in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Plot the cAMP concentration against the concentration of SR 144528 to determine the EC₅₀ value.
Mitogen-Activated Protein Kinase (MAPK) Activity Assay
Objective: To assess the impact of SR 144528 on MAPK signaling.
Protocol:
-
Cell Culture and Stimulation: Culture CHO-hCB2 cells and stimulate them with a CB2 receptor agonist in the presence and absence of varying concentrations of SR 144528.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Immunoblotting (Western Blot): Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated (activated) and total forms of MAPK (e.g., ERK1/2).
-
Detection and Analysis: Detect the antibody binding using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total MAPK.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. phytosciences.com [phytosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inverse Agonist SR 144528: A Technical Guide to its Influence on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 144528 is a well-characterized, potent, and highly selective inverse agonist of the cannabinoid receptor 2 (CB2). Its utility in dissecting the physiological roles of the CB2 receptor and as a pharmacological tool is well-established. This document provides a comprehensive technical overview of the effects of SR 144528 on key downstream signaling pathways. We will delve into its mechanism of action, present collated quantitative data, and provide detailed experimental protocols for assessing its activity. Visualizations of the affected signaling cascades and experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.
Introduction
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, playing a crucial role in modulating inflammatory responses. SR 144528 has emerged as a pivotal chemical probe for studying CB2 receptor function. Initially characterized as a selective antagonist, it is now widely recognized for its inverse agonist properties, meaning it can inhibit the constitutive activity of the CB2 receptor.[1][2] This technical guide will explore the intricate ways in which SR 144528 modulates intracellular signaling cascades, providing a valuable resource for researchers in cannabinoid pharmacology and drug discovery.
Mechanism of Action of SR 144528
SR 144528 exhibits high affinity and selectivity for the human CB2 receptor, with a reported Ki value of 0.6 nM.[3] Its selectivity for CB2 over the CB1 receptor is approximately 700-fold.[3] As an inverse agonist, SR 144528 not only blocks the effects of CB2 agonists but also reduces the basal, ligand-independent activity of the receptor.[1][4] This is a critical distinction from neutral antagonists, which only block agonist-induced activity. The inverse agonism of SR 144528 is particularly evident in systems where the CB2 receptor is constitutively active.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SR 144528 activity across various in vitro assays.
Table 1: Binding Affinity and Potency of SR 144528
| Parameter | Value | Receptor/Cell Type | Reference |
| Ki | 0.6 nM | Human CB2 | [3] |
| Ki | 400 nM | Human CB1 | [3] |
| IC50 (vs. CP 55,940) | 39 nM | hCB2 (MAPK activation) | [5] |
| IC50 (vs. CP 55,940) | 20 nM | Human tonsillar B-cells (activation) | [5] |
| EC50 (inverse agonism) | 26 ± 6 nM | CHO-CB2 cells (adenylyl cyclase) | [6] |
| EC50 (antagonism vs. CP 55,940) | 10 nM | hCB2 (adenylyl cyclase) | [3] |
| ED50 (in vivo) | 0.35 mg/kg | Mouse spleen (ex vivo binding) | [5] |
Table 2: Off-Target Activity of SR 144528
| Target | Activity | IC50 | Reference |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Inhibition | 3.6 ± 1.1 µM | [6] |
Downstream Signaling Pathways Modulated by SR 144528
Adenylyl Cyclase / cAMP Pathway
The CB2 receptor canonically couples to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, SR 144528 reverses this inhibition in constitutively active CB2 receptors, resulting in an increase in cAMP levels.[4][7] When co-administered with a CB2 agonist like CP 55,940, SR 144528 potently antagonizes the agonist-induced inhibition of adenylyl cyclase.[3]
SR 144528 inverse agonism on the cAMP pathway.
Mitogen-Activated Protein Kinase (MAPK) / ERK Pathway
The MAPK/ERK pathway is another key signaling cascade regulated by the CB2 receptor. Agonist activation of CB2 typically leads to the phosphorylation and activation of ERK1/2. SR 144528 has been shown to block the constitutive activity of the MAPK pathway in cells stably transfected with the human CB2 receptor.[8] Furthermore, it effectively antagonizes agonist-induced ERK1/2 phosphorylation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. med.emory.edu [med.emory.edu]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on SR 144528 and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on SR 144528, a pivotal pharmacological tool in the study of the cannabinoid receptor 2 (CB2) and its role in inflammatory processes. SR 144528 was the first potent, selective, and orally active antagonist developed for the CB2 receptor.[1][2] Its unique properties as both a neutral antagonist and an inverse agonist have been instrumental in elucidating the complex signaling and immunomodulatory functions of the endocannabinoid system.
Mechanism of Action
SR 144528 is a pyrazole (B372694) derivative that functions primarily as a high-affinity, selective antagonist and inverse agonist for the CB2 receptor.[3] Its selectivity is a key feature, allowing researchers to dissect the functions of the CB2 receptor from those of the psychoactive CB1 receptor.
-
Selective Antagonism: SR 144528 competitively blocks the binding of CB2 agonists, such as CP 55,940, HU-308, and endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), thereby inhibiting their downstream signaling effects.[2][4] This blockade has been demonstrated in various assays, including the inhibition of agonist-mediated effects on adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[2]
-
Inverse Agonism: In systems with constitutive (ligand-independent) CB2 receptor activity, SR 144528 acts as an inverse agonist. It reduces the basal signaling activity of the receptor, an effect often observed as an increase in forskolin-stimulated cyclic AMP (cAMP) levels.[3][5][6] This property suggests that SR 144528 can stabilize the CB2 receptor in an inactive conformation.[3][7] Furthermore, it has been shown to induce dephosphorylation of the CB2 receptor, switching the system "back on" after agonist-induced phosphorylation and desensitization.[7]
-
Receptor Selectivity: The compound exhibits a subnanomolar affinity for the CB2 receptor (Ki = 0.6 nM) while having a significantly lower affinity for the CB1 receptor (Ki ≈ 400 nM), demonstrating over 700-fold selectivity.[2] It shows negligible affinity for over 70 other receptors and ion channels at concentrations up to 10 µM.[2]
Quantitative Data on SR 144528 Activity
The following tables summarize key quantitative data from foundational in vitro and in vivo studies.
Table 1: Binding Affinity and Selectivity of SR 144528
| Receptor Target | Species/Source | Radioligand | Ki (nM) | Selectivity (CB1/CB2) | Reference |
|---|---|---|---|---|---|
| CB2 | Rat Spleen | [³H]-CP 55,940 | 0.6 | >700-fold | [2] |
| CB2 | Human (cloned) | [³H]-CP 55,940 | 0.6 | >700-fold | [2] |
| CB1 | Rat Brain | [³H]-CP 55,940 | 400 | - | [2] |
| CB1 | Human (cloned) | [³H]-CP 55,940 | 400 | - |[2] |
Table 2: In Vitro Functional Antagonism of SR 144528
| Assay | Cell Line | Agonist | Measured Effect | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|---|
| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | Antagonism of forskolin-stimulated cAMP inhibition | EC50 = 10 | [2] |
| MAPK Activation | CHO-hCB2 | CP 55,940 | Antagonism of p42/p44 MAPK stimulation | IC50 = 39 | [2] |
| B-cell Activation | Human Tonsillar B-cells | CP 55,940 | Antagonism of surface Ig cross-linking stimulation | IC50 = 20 | [2] |
| IgM Secretion Inhibition | SKW 6.4 cells | IL-6 (inducer) | Inhibition of IL-6-induced IgM production | ~5-10 µM |[6] |
Table 3: In Vivo Efficacy of SR 144528
| Assay | Animal Model | Measured Effect | Route | ED50 (mg/kg) | Reference |
|---|
| Ex Vivo Binding | Mouse | Displacement of [³H]-CP 55,940 from spleen membranes | Oral | 0.35 |[2] |
Table 4: Reported Effects of SR 144528 on Inflammatory Mediators
| Inflammatory Mediator | Experimental Model | Effect of SR 144528 | Concentration | Reference |
|---|---|---|---|---|
| TNF-α, IL-6, IL-1β, IL-10, IFN-γ, IL-17 | EAE (mouse brain/spinal cord) | Decrease | Not specified | [8] |
| IL-17, MCP-1 | EAE (mouse spleen) | Increase | Not specified | [8] |
| TNF-α, IL-6, CCL2 | LPS/IFN-γ stimulated microglia | No effect | 1 nM, 10 nM | [9] |
| TNF-α, IL-6 | LPS/IFN-γ stimulated microglia | Decrease (off-target effect) | 1 µM | [9] |
| IL-1β | LPS-induced (in brain) | Decrease | Not specified |[10] |
Signaling Pathways and Logical Workflows
The following diagrams illustrate the mechanism of action and experimental logic related to SR 144528.
Caption: SR 144528 blocks CB2 agonist binding and reduces basal receptor activity.
Caption: General workflow for assessing SR 144528's effect on inflammation in vitro.
Caption: SR 144528 modulates inflammatory signaling by acting on the CB2 receptor.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing foundational findings.
A. Radioligand Binding Assay (for Affinity)
-
Objective: To determine the binding affinity (Ki) of SR 144528 for CB1 and CB2 receptors.
-
Protocol:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., rat spleen for CB2, rat brain for CB1) or from cells engineered to express high levels of a single receptor subtype (e.g., CHO-hCB1 or CHO-hCB2).[2]
-
Incubation: A low concentration of a high-affinity radioligand (e.g., 0.2 nM [³H]-CP 55,940) is incubated with the membranes in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.7).[2]
-
Competition: Increasing concentrations of unlabeled SR 144528 are added to compete with the radioligand for binding sites.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. Filters are washed with cold buffer.[2]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM CP 55,940).[2]
-
Analysis: Data are analyzed to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
B. Forskolin-Stimulated Adenylyl Cyclase Activity Assay (for Functional Activity)
-
Objective: To measure the antagonist or inverse agonist effect of SR 144528 on Gαi/o-coupled CB2 receptor signaling.
-
Protocol:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are typically used.
-
Treatment: Cells are pre-incubated with various concentrations of SR 144528. To test for antagonism, a CB2 agonist (e.g., CP 55,940) is also added.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 3 µM) to increase intracellular cAMP levels. CB2 receptor activation by an agonist will inhibit this stimulation.[2][5]
-
Lysis and Measurement: The reaction is stopped, and cells are lysed. The concentration of cAMP in the cell lysate is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[2]
-
Analysis: The ability of SR 144528 to reverse the agonist-induced inhibition of cAMP production (antagonism) or to increase cAMP levels on its own (inverse agonism) is quantified.
-
C. MAPK Phosphorylation Assay (Western Blot)
-
Objective: To assess the effect of SR 144528 on agonist-induced MAPK activation.
-
Protocol:
-
Cell Culture and Starvation: Cells (e.g., CHO-CB2) are grown and often serum-starved to reduce basal MAPK activity.[2]
-
Treatment: Cells are treated with a CB2 agonist (e.g., 6 nM CP 55,940) in the presence or absence of various concentrations of SR 144528 for a short period (e.g., 15 minutes).[2]
-
Lysis: Cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
SDS-PAGE and Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of MAPK (e.g., phospho-p42/p44 ERK) and total MAPK as a loading control.[11][12]
-
Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. The band intensity is quantified to determine the ratio of phosphorylated to total MAPK.
-
D. In Vivo Model: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the anti-inflammatory or pro-inflammatory potential of SR 144528 in an acute inflammation model.
-
Protocol:
-
Animal Dosing: Rodents are pre-treated with SR 144528 or vehicle, typically via oral or intraperitoneal administration.[13]
-
Induction of Inflammation: A solution of lambda-carrageenan is injected into the plantar surface of the hind paw to induce a localized inflammatory response.[4][13]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at several time points after carrageenan injection.
-
Analysis: The increase in paw volume is calculated and compared between the SR 144528-treated and vehicle-treated groups to determine the effect of the compound on edema formation. Studies have shown that CB2 inverse agonists, including SR 144528, can prevent carrageenan-induced paw edema.[14][15]
-
Discussion and Conclusion
The foundational research on SR 144528 has been instrumental in defining the role of the CB2 receptor in inflammation. Its high selectivity makes it an invaluable tool for distinguishing CB2-mediated effects from those of the CB1 receptor.[2]
The data reveal a complex and often context-dependent role for CB2 signaling in the inflammatory response. In some models of acute inflammation, such as carrageenan-induced edema, inverse agonists like SR 144528 show anti-inflammatory effects.[14][15] Conversely, in models of neuroinflammation like EAE, administration of SR 144528 exacerbated the disease, suggesting that endogenous CB2 signaling is protective in that context.[8] This highlights that the net effect of modulating the CB2 receptor—whether by an agonist or an inverse agonist—depends critically on the specific pathological state and the existing level of endocannabinoid tone.
Furthermore, studies on microglial activation have shown concentration-dependent effects. At low nanomolar concentrations that are selective for the CB2 receptor, SR 144528 had little to no effect on LPS/IFN-γ-induced cytokine secretion.[9] However, at higher micromolar concentrations (≥ 1 µM), it exhibited CB2-independent, off-target anti-inflammatory effects.[9] This is a critical consideration for researchers when designing experiments and interpreting results.
References
- 1. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A CB2 Receptor Agonist Reduces the Production of Inflammatory Mediators and Improves Locomotor Activity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antagonism of cannabinoid receptor 2 pathway suppresses IL-6-induced immunoglobulin IgM secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CB(2) receptor as a neuroinflammatory modulator in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Immunomodulatory Action of the Endocannabinoid System under Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of a non-CB1/CB2 cannabinoid receptor in the aqueous humor outflow-enhancing effects of abnormal-cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity [mdpi.com]
- 15. Anti-inflammatory cannabinoids in diet: Towards a better understanding of CB2 receptor action? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of a Synthetic Cannabinoid in Human Plasma using SR 144528-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a representative synthetic cannabinoid, JWH-018, in human plasma. To ensure the highest degree of accuracy and precision, a deuterated internal standard, SR 144528-d3, is employed. The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition, suitable for high-throughput bioanalytical laboratories in drug development and clinical research settings.
Introduction
The illicit use of synthetic cannabinoids poses a significant public health challenge, necessitating sensitive and reliable analytical methods for their detection and quantification in biological matrices. LC-MS/MS has become the gold standard for such analyses due to its high selectivity and sensitivity. A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered ideal as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and correct for matrix effects, ion suppression, and instrumental variability.[2][3][4]
SR 144528 is a potent and selective antagonist of the CB2 cannabinoid receptor.[5] Its deuterated analog, this compound, serves as an excellent internal standard for the quantification of structurally similar compounds. This application note describes a validated LC-MS/MS method for the determination of JWH-018 in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
JWH-018 (Cayman Chemical, Ann Arbor, MI)
-
This compound (Cayman Chemical, Ann Arbor, MI)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Water (18.2 MΩ·cm, Milli-Q® system)
-
Human plasma (BioIVT, Westbury, NY)
-
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepared by dissolving JWH-018 and this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepared by diluting the this compound primary stock solution in acetonitrile.
Sample Preparation
A protein precipitation method was employed for sample extraction:
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex for 30 seconds to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system
-
Mass Spectrometer: SCIEX QTRAP® 6500+ System
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 4.0 | 40 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH-018 | 342.2 | 155.1 | 25 |
| JWH-018 (Qualifier) | 342.2 | 127.1 | 35 |
| This compound (IS) | 479.1 | 119.1 | 30 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of JWH-018 in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations in sample preparation and instrument response.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low | 0.3 | 6.2 | 98.7 | 7.8 | 101.5 |
| Medium | 10 | 4.5 | 102.1 | 5.9 | 99.3 |
| High | 80 | 3.8 | 97.5 | 4.7 | 98.1 |
Visualization of Experimental Workflow
Caption: LC-MS/MS experimental workflow for JWH-018 quantification.
Signaling Pathway Context
SR 144528 is a selective antagonist for the Cannabinoid Receptor 2 (CB2), which is primarily expressed in the immune system. CB2 activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. SR 144528 blocks this signaling pathway.
Caption: SR 144528 antagonism of the CB2 receptor signaling pathway.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of JWH-018 in human plasma using this compound as an internal standard. The method is sensitive, accurate, precise, and suitable for high-throughput analysis in a regulated bioanalytical environment. The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring data integrity.
References
Application Notes and Protocols for SR 144528 in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing SR 144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in cyclic adenosine (B11128) monophosphate (cAMP) assays. This document outlines the mechanism of action of SR 144528, experimental procedures, and data interpretation to facilitate the investigation of CB2 receptor signaling and the screening of novel compounds.
Introduction
SR 144528 is a well-characterized tool compound for studying the function of the CB2 receptor. It exhibits high affinity and selectivity for CB2 over the cannabinoid receptor 1 (CB1).[1][2] Unlike a neutral antagonist which blocks the receptor, SR 144528 is an inverse agonist, meaning it can reduce the basal, constitutive activity of the CB2 receptor, a G protein-coupled receptor (GPCR) that is often coupled to Gi/o proteins.[3][4][5] Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Therefore, by inhibiting the constitutive activity of CB2, SR 144528 can lead to an increase in intracellular cAMP levels, particularly in cells where adenylyl cyclase has been stimulated.[5][6]
This protocol details the use of SR 144528 in a forskolin-stimulated cAMP accumulation assay, a common method to assess the activity of Gi/o-coupled receptors. Forskolin directly activates adenylyl cyclase, leading to a significant increase in cAMP production.[7][8][9][10] The effect of CB2 receptor ligands can then be measured by their ability to modulate this forskolin-stimulated cAMP level.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SR 144528, providing a reference for its potency and selectivity.
Table 1: Binding Affinity of SR 144528
| Receptor | Species | Ki (nM) | Reference |
| CB2 | Rat Spleen | 0.6 | [2][3] |
| CB2 | Human (recombinant) | 0.6 | [1][3] |
| CB1 | Rat Brain | 400 | [2][3] |
| CB1 | Human (recombinant) | >400 | [3] |
Table 2: Functional Activity of SR 144528 in cAMP Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antagonist Activity (vs. CP 55,940) | CHO-hCB2 | IC50 | 10 nM | [3] |
| Inverse Agonist Activity (forskolin-stimulated) | CHO-CB2 | EC50 | 26 ± 6 nM | [6] |
| Antagonist Activity (vs. CP-55,940) | HEK293-CB2 | EC50 | 23.31 nM | [6] |
Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the CB2 receptor and the mechanism of action of SR 144528 in modulating cAMP levels.
References
- 1. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. researchgate.net [researchgate.net]
- 10. Forskolin induces NMDA receptor-dependent potentiation at a central synapse in the leech - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application of SR 144528 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a potent and highly selective cannabinoid receptor 2 (CB2) inverse agonist, demonstrating a high affinity for the CB2 receptor (Ki of 0.6 nM) and over 700-fold selectivity against the CB1 receptor.[1] This selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor in vivo, without the confounding psychotropic effects associated with CB1 receptor modulation. SR 144528 has been utilized in a variety of mouse models to explore the involvement of the CB2 receptor in inflammation, pain, cancer, and neurodegenerative diseases. These application notes provide a comprehensive overview of its in vivo use in mice, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
SR 144528 acts as an inverse agonist at the CB2 receptor. This means that it not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor.[2] The CB2 receptor is a G protein-coupled receptor (GPCR), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway.[3] As an inverse agonist, SR 144528 can increase adenylyl cyclase activity in cells expressing constitutively active CB2 receptors.[4] It has also been shown to inhibit the phosphorylation of the CB2 receptor, which can up-regulate the receptor's cell surface expression and enhance sensitivity to agonists.[5]
Signaling Pathway of SR 144528 at the CB2 Receptor
References
- 1. Behavioral Battery for Testing Candidate Analgesics in Mice. II. Effects of Endocannabinoid Catabolic Enzyme Inhibitors and ∆9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 144528 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a potent and highly selective inverse agonist for the cannabinoid receptor type 2 (CB2).[1][2] With a high binding affinity, exhibiting a Ki value of approximately 0.6 nM for the human CB2 receptor, it demonstrates over 700-fold selectivity for CB2 over the cannabinoid receptor type 1 (CB1).[1][2][3] This selectivity makes SR 144528 an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.
The [35S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G protein-coupled receptors (GPCRs), such as the CB2 receptor. This assay quantifies the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for a non-hydrolyzable analog of guanosine triphosphate (GTP), [35S]GTPγS, upon receptor activation by a ligand. For an inverse agonist like SR 144528, this assay is particularly useful as it can demonstrate a reduction in the basal, or constitutive, activity of the receptor, providing a direct measure of its inverse agonistic properties.
These application notes provide a detailed protocol for utilizing SR 144528 in a [35S]GTPγS binding assay to characterize its interaction with the CB2 receptor.
Data Presentation: Quantitative Analysis of SR 144528
The following table summarizes the key quantitative data for SR 144528 from various in vitro assays.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| Ki | 0.6 nM | Human CB2 Receptor | Radioligand Binding | [1][2][3] |
| Ki | 0.67 ± 0.30 nM | CB2-transfected cells | Radioligand Binding ([3H]CP 55,940 displacement) | [4] |
| Ki | 400 nM | Human CB1 Receptor | Radioligand Binding | [2][3] |
| Ki | 33.0 ± 5.09 nM | CB1-transfected cells | Radioligand Binding ([3H]CP 55,940 displacement) | [4] |
| KB | 6.34 nM | CB2-expressing cell line | [35S]GTPγS Binding (antagonism of CP 55,940) | [4] |
| IC50 | 39 nM | hCB2-expressing cells | MAP Kinase Activity (antagonism of CP 55,940) | [2][3] |
| EC50 | 10 nM | hCB2-expressing cells | Adenylyl Cyclase Activity (antagonism of CP 55,940) | [2][3] |
| EC50 | 26 ± 6 nM | CHO-CB2 cells | Adenylyl Cyclase Activity (stimulation of forskolin-sensitive activity) | [1] |
| pEC50 | 8.23 | - | [35S]GTPγS Binding Assay | [5][6] |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This protocol is designed to measure the inverse agonist activity of SR 144528 on the CB2 receptor by quantifying its effect on basal [35S]GTPγS binding.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).
-
SR 144528: Stock solution in DMSO.
-
[35S]GTPγS: Specific activity >1000 Ci/mmol.
-
Guanosine 5'-diphosphate (GDP): Stock solution in water.
-
Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), unlabeled: For determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Membrane Preparation
-
Culture cells expressing the human CB2 receptor to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a Bradford or BCA assay), and store at -80°C in aliquots.
[35S]GTPγS Binding Assay Protocol
-
Prepare Reagents:
-
Thaw the CB2 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare serial dilutions of SR 144528 in assay buffer containing a final DMSO concentration of ≤1%. A typical concentration range to test would be from 10-11 M to 10-5 M.
-
Prepare a solution of GDP in assay buffer. The optimal concentration of GDP should be determined empirically but is typically in the range of 1-30 µM.
-
Prepare a solution of [35S]GTPγS in assay buffer to a final concentration of 0.05-0.1 nM.
-
Prepare a solution of unlabeled GTPγS (10 µM final concentration) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer.
-
Basal Binding: Add 50 µL of assay buffer with the same vehicle concentration as the drug dilutions.
-
SR 144528 Treatment: Add 50 µL of the various dilutions of SR 144528.
-
Non-specific Binding: Add 50 µL of 10 µM unlabeled GTPγS.
-
-
Pre-incubation:
-
To each well, add 50 µL of the diluted cell membranes.
-
Add 50 µL of the GDP solution to all wells.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add 50 µL of the [35S]GTPγS solution to all wells to initiate the binding reaction. The final assay volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Basal Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of the basal binding wells.
-
SR 144528 Specific Binding: Subtract the CPM of the non-specific binding wells from the CPM of the SR 144528-treated wells.
-
-
Determine Inverse Agonist Effect:
-
Express the specific binding in the presence of SR 144528 as a percentage of the basal specific binding (which is set to 100%).
-
Plot the percentage of basal binding against the logarithm of the SR 144528 concentration.
-
Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 (the concentration of SR 144528 that inhibits 50% of the basal [35S]GTPγS binding) and the Emax (the maximal inhibition of basal binding).
-
-
Determine Antagonist Activity (Optional):
-
To determine the antagonist properties of SR 144528, perform the assay in the presence of a known CB2 receptor agonist (e.g., CP 55,940).
-
Generate a concentration-response curve for the agonist in the absence and presence of increasing concentrations of SR 144528.
-
Analyze the data using a Schild plot to determine the KB value of SR 144528.
-
Conclusion
The [35S]GTPγS binding assay is a robust method for characterizing the functional activity of ligands at GPCRs. For SR 144528, this assay provides a direct measure of its inverse agonist properties at the CB2 receptor by demonstrating a concentration-dependent decrease in basal G protein activation. The detailed protocol provided herein, along with the summarized quantitative data and visual workflows, serves as a comprehensive guide for researchers investigating the pharmacology of the CB2 receptor and the mechanism of action of its ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing SR 144528 to Block CB2 Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a potent and highly selective antagonist for the cannabinoid receptor 2 (CB2), demonstrating significant utility in delineating the physiological and pathological roles of the CB2 receptor.[1][2] It functions as an inverse agonist, not only blocking the effects of agonists but also reducing the basal, constitutive activity of the CB2 receptor.[3][4][5] This document provides detailed application notes and experimental protocols for the effective use of SR 144528 in both in vitro and in vivo research settings to investigate CB2 receptor-mediated processes. Its high selectivity for CB2 over the CB1 receptor makes it an invaluable tool for isolating and studying CB2-specific pathways.[1][2][3]
Physicochemical Properties and Solubility
Proper handling and solubilization of SR 144528 are critical for reproducible experimental outcomes. It is a highly lipophilic compound, which can present challenges in aqueous solutions.[6]
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄ClN₃O | [7] |
| Molecular Weight | 476.06 g/mol | [3] |
| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [7] |
| Storage | Store as a crystalline solid at -20°C for long-term stability (months to years). Stock solutions in DMSO can be stored at -20°C for the long term.[8] For short-term storage (days to weeks), 0-4°C is suitable.[8] |
Note on Preparation of Working Solutions: For in vitro cellular assays, it is recommended to prepare a concentrated stock solution in DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. For in vivo studies, a vehicle such as a mixture of 15% DMSO and 85% PEG400 has been used to dissolve the compound for intravenous administration.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SR 144528 activity from various experimental systems.
Table 1: Binding Affinity (Ki)
| Receptor Target | Species/System | Radioligand | Ki Value (nM) | Reference(s) |
| CB2 | Rat Spleen | [³H]-CP 55,940 | 0.6 | [1][2] |
| CB2 | Cloned Human (CHO cells) | [³H]-CP 55,940 | 0.6 | [1][2][7] |
| CB1 | Rat Brain | [³H]-CP 55,940 | 400 | [1][2] |
| CB1 | Cloned Human (CHO cells) | [³H]-CP 55,940 | 437 | [7] |
Table 2: Functional Activity (IC50 / EC50)
| Assay Type | Cell Line/System | Agonist Stimulated | Potency Value (nM) | Parameter | Reference(s) |
| Adenylyl Cyclase Inhibition | CHO cells expressing hCB2 | CP 55,940 | 10 | EC50 | [1][2] |
| MAP Kinase Activity Blockade | CHO cells expressing hCB2 | CP 55,940 | 39 | IC50 | [1][2] |
| B-cell Activation Antagonism | Human Tonsillar B-cells | CP 55,940 | 20 | IC50 | [1][2] |
| Inverse Agonist Activity (cAMP) | CHO-CB2 cells | Forskolin (B1673556) | 26 | EC50 | [9] |
Table 3: In Vivo Efficacy
| Animal Model | Route of Administration | Effect | Effective Dose (mg/kg) | Reference(s) |
| Mouse | Oral | Displacement of [³H]-CP 55,940 from spleen | 0.35 (ED50) | [1][2] |
| Mouse | Single injection | Decrease in μ-opioid receptor mRNA | 0.1 | [10] |
| Mouse | Intratumoral injection | Blockade of JWH-133 antitumoral effect | 0.05 (50 µ g/day ) | [11] |
| Rat | Intraperitoneal | Investigating GI motility | 1 | [9] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of SR 144528 for the CB2 receptor.
Materials:
-
Cell membranes from cells expressing the CB2 receptor (e.g., CHO-hCB2 or rat spleen).
-
[³H]-CP 55,940 (Radioligand).
-
SR 144528.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.25% BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of SR 144528 in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
SR 144528 at various concentrations (for competition curve) or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
[³H]-CP 55,940 at a final concentration of approximately 0.2 nM.[2]
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to reach equilibrium.[2]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro cAMP Accumulation Assay
This protocol assesses the ability of SR 144528 to antagonize the effects of a CB2 agonist on adenylyl cyclase activity.
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
-
SR 144528.
-
A CB2 receptor agonist (e.g., CP 55,940).
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer.
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
Procedure:
-
Plate CHO-hCB2 cells in a suitable multi-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of SR 144528 (or vehicle) for a specified time (e.g., 15-20 minutes) at 37°C.[9]
-
Add the CB2 agonist (e.g., CP 55,940) at a concentration that elicits a submaximal response.
-
Immediately add forskolin (e.g., 3 µM final concentration) to stimulate cAMP production.[9]
-
Incubate for a further 20 minutes at 37°C.[9]
-
Terminate the reaction by aspirating the medium and adding lysis buffer.
-
Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve for SR 144528 to determine its EC50 value for antagonizing the agonist effect.
Caption: SR 144528 blocks agonist-induced inhibition of adenylyl cyclase.
In Vivo Spleen CB2 Receptor Occupancy
This protocol is used to determine the in vivo efficacy and duration of action of SR 144528 in displacing a radioligand from spleen CB2 receptors.
Materials:
-
Mice.
-
SR 144528.
-
Vehicle for oral administration.
-
[³H]-CP 55,940.
-
Homogenization buffer.
-
Equipment for tissue homogenization, membrane preparation, and scintillation counting.
Procedure:
-
Administer SR 144528 orally to mice at various doses (e.g., 0.1 to 10 mg/kg).[1][2] A control group receives the vehicle.
-
At a specified time point after administration (e.g., 2 hours), euthanize the animals.
-
Excise the spleens and prepare membrane homogenates.
-
Perform an ex vivo radioligand binding assay on the spleen membranes using [³H]-CP 55,940, as described in Protocol 4.1.
-
Quantify the specific binding of [³H]-CP 55,940 in the spleens of SR 144528-treated and vehicle-treated animals.
-
Calculate the percentage of receptor occupancy at each dose of SR 144528.
-
Plot the dose-response curve to determine the ED50 value. To assess the duration of action, vary the time between SR 144528 administration and tissue collection.[1][2]
Caption: Workflow for determining in vivo CB2 receptor occupancy.
Concluding Remarks
SR 144528 is a cornerstone tool for investigating the pharmacology of the CB2 receptor. Its high potency and selectivity, coupled with its inverse agonist properties, allow for precise interrogation of CB2-mediated signaling pathways. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize SR 144528 in their studies, ensuring robust and reproducible results in the exploration of the endocannabinoid system. Careful consideration of its physicochemical properties, particularly its lipophilicity, is essential for successful experimental design.
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SR-144,528 - Wikipedia [en.wikipedia.org]
- 4. db.cngb.org [db.cngb.org]
- 5. realmofcaring.org [realmofcaring.org]
- 6. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SR 144528-d3 in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a potent and highly selective inverse agonist for the cannabinoid 2 (CB2) receptor, exhibiting a high binding affinity with a Ki of 0.6 nM.[1][2][3][4][5] It demonstrates over 700-fold selectivity for the CB2 receptor over the CB1 receptor.[2] SR 144528-d3 is a deuterated version of SR 144528. The strategic replacement of hydrogen with deuterium (B1214612) can enhance metabolic stability by increasing the biological half-life of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1][6] This modification can significantly slow down the rate of metabolic degradation, particularly for reactions involving cytochrome P450 (CYP) enzymes.[1] These application notes provide detailed protocols for assessing the metabolic stability of this compound using in vitro liver microsomal and hepatocyte assays.
Signaling Pathway of the CB2 Receptor
SR 144528 acts as an inverse agonist at the CB2 receptor, a G-protein coupled receptor (GPCR). In its basal state, the CB2 receptor can exhibit constitutive activity. As an inverse agonist, SR 144528 can inhibit this basal activity.[7][8] The CB2 receptor is primarily coupled to Gi/o proteins, and its activation (or inhibition by an inverse agonist) modulates downstream signaling cascades, including the adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.[9][10][11] SR 144528 has been shown to block the effects of agonists on adenylyl cyclase activity and MAPK activation.[2][5][9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]
- 9. druglibrary.org [druglibrary.org]
- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using SR 144528
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a well-characterized, potent, and highly selective antagonist and inverse agonist of the cannabinoid receptor 2 (CB2).[1][2][3][4][5] With a high binding affinity for the CB2 receptor (Ki = 0.6 nM) and over 700-fold selectivity against the CB1 receptor (Ki = 400 nM), SR 144528 serves as an invaluable tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[2][3][4][6] This document provides detailed application notes and protocols for utilizing SR 144528 in various cell-based assays to study CB2 receptor signaling and function.
SR 144528 has been shown to modulate several key downstream signaling pathways of the CB2 receptor, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase (MAPK), and modulation of cytokine release.[2][4] Its inverse agonist properties are particularly noteworthy, as it can inhibit the constitutive activity of the CB2 receptor, providing a means to study receptor autoactivation.[3][7][8][9]
Data Presentation
The following tables summarize the quantitative data for SR 144528 in various in vitro assays.
Table 1: Binding Affinity of SR 144528
| Receptor | Cell Line/Tissue | Ligand | Ki (nM) | Reference |
| Human CB2 | CHO cells | [3H]CP 55,940 | 0.6 | [2][4] |
| Rat CB2 | Spleen membranes | [3H]CP 55,940 | 0.6 | [2][6] |
| Human CB1 | CHO cells | [3H]CP 55,940 | 400 | [2][3][6] |
| Rat CB1 | Brain membranes | [3H]CP 55,940 | 400 | [2][6] |
| Human CB2 | HEK293 EBNA cells | [35S]-GTPgammaS | - | [1] |
| Rat CB2 | Cerebellum membranes | [3H]CP 55,940 | 33.0 ± 5.09 | [10] |
Table 2: Functional Activity of SR 144528
| Assay | Cell Line | Agonist | Parameter | Value (nM) | Reference |
| Adenylyl Cyclase Inhibition | CHO-hCB2 | CP 55,940 | EC50 | 10 | [2][4] |
| MAPK Activation | CHO-hCB2 | CP 55,940 | IC50 | 39 | [2][4] |
| B-cell Activation | Human tonsillar B-cells | CP 55,940 | IC50 | 20 | [2] |
| GTPγS Binding | CB2-expressing cell line | CP 55,940 | KB | 6.34 | [10] |
| Adenylyl Cyclase Stimulation (Inverse Agonism) | CHO-CB2 | - | EC50 | 26 ± 6 | [1] |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can activate other signaling pathways, including the MAPK/ERK cascade. As an inverse agonist, SR 144528 can inhibit this basal signaling.
Figure 1: Simplified CB2 receptor signaling pathway.
Experimental Workflow: cAMP Accumulation Assay
This workflow outlines the steps to measure the effect of SR 144528 on adenylyl cyclase activity.
Figure 2: General workflow for a cAMP accumulation assay.
Experimental Workflow: MAPK Phosphorylation Assay
This workflow details the procedure for assessing the impact of SR 144528 on MAPK (ERK1/2) phosphorylation.
Figure 3: Workflow for a MAPK phosphorylation assay.
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the ability of SR 144528 to antagonize agonist-induced inhibition of adenylyl cyclase or to act as an inverse agonist.
Materials:
-
CB2 receptor-expressing cells (e.g., CHO-hCB2)
-
Cell culture medium (e.g., DMEM/F-12)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
SR 144528
-
CB2 receptor agonist (e.g., CP 55,940)
-
Forskolin
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture CHO-hCB2 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in assay buffer to a concentration of 2 x 10^5 cells/mL.
-
-
Assay Protocol (Antagonist Mode):
-
Add 5 µL of varying concentrations of SR 144528 (or vehicle) to the wells of a 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a CB2 agonist (e.g., CP 55,940 at its EC80 concentration).
-
Add 5 µL of 4X concentrated forskolin solution (final concentration typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Assay Protocol (Inverse Agonist Mode):
-
Add 5 µL of varying concentrations of SR 144528 (or vehicle) to the wells.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of 4X concentrated forskolin solution.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Add the detection reagents and incubate as required.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the IC50 (for antagonist mode) or EC50 (for inverse agonist mode) of SR 144528 using non-linear regression analysis.
-
MAPK (ERK1/2) Phosphorylation Assay
This protocol measures the effect of SR 144528 on agonist-induced phosphorylation of ERK1/2.
Materials:
-
CB2 receptor-expressing cells (e.g., CHO-hCB2)
-
Cell culture medium
-
Serum-free medium
-
SR 144528
-
CB2 receptor agonist (e.g., CP 55,940)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed CHO-hCB2 cells in 6-well plates and grow to 80-90% confluency.
-
Replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 30 minutes.
-
Stimulate the cells with a CB2 agonist (e.g., CP 55,940 at its EC80 concentration) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane according to a standard protocol.
-
Probe the same membrane with an antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the data as a percentage of the agonist-only control and determine the IC50 of SR 144528.
-
Cytokine Release Assay
This protocol is for measuring the effect of SR 144528 on cytokine release from human peripheral blood mononuclear cells (PBMCs).[5][11][12]
Materials:
-
Human peripheral blood from healthy donors
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
SR 144528
-
Lipopolysaccharide (LPS) or other stimuli
-
96-well cell culture plates
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-6, IL-1β, etc.)
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or another appropriate stimulus.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine for each treatment condition.
-
Plot the cytokine concentrations against the concentration of SR 144528 to determine its effect on cytokine release.
-
GTPγS Binding Assay
This functional assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membranes from cells expressing the CB2 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
GDP
-
SR 144528
-
CB2 receptor agonist (e.g., CP 55,940)
-
[35S]GTPγS
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Prepare membranes from CB2-expressing cells using standard homogenization and centrifugation techniques.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, varying concentrations of SR 144528 (or vehicle), and a fixed concentration of a CB2 agonist.
-
Add the cell membranes (10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-30 µM.
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS).
-
Plot the specific binding against the concentration of SR 144528 to determine its antagonistic effect.
-
B-Cell Activation Assay
This protocol assesses the effect of SR 144528 on B-cell activation, which can be measured by proliferation or the expression of activation markers.[8]
Materials:
-
Isolated human or mouse B-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
B-cell activators (e.g., anti-IgM, CD40L, IL-4, LPS)
-
SR 144528
-
CB2 receptor agonist (e.g., CP 55,940)
-
Proliferation assay reagent (e.g., CFSE, [3H]-thymidine) or antibodies for flow cytometry (e.g., anti-CD69, anti-CD86)
-
96-well cell culture plates
Procedure:
-
B-Cell Isolation:
-
Isolate B-cells from human PBMCs or mouse spleens using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Plating and Treatment:
-
Plate the isolated B-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of SR 144528 (or vehicle) for 1 hour.
-
Add a CB2 agonist.
-
Stimulate the B-cells with a combination of activators (e.g., anti-IgM and IL-4 for human B-cells; LPS and IL-4 for mouse B-cells).
-
-
Incubation:
-
Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of Activation:
-
Proliferation (CFSE): If using CFSE, stain the cells before plating. After incubation, harvest the cells, stain with a B-cell marker (e.g., anti-B220 for mouse), and analyze the dilution of CFSE fluorescence by flow cytometry.
-
Proliferation ([3H]-thymidine): Add [3H]-thymidine for the last 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity.
-
Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86). Analyze the expression levels by flow cytometry.
-
-
Data Analysis:
-
Quantify the level of B-cell activation for each treatment condition.
-
Plot the activation level against the concentration of SR 144528 to determine its inhibitory effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of a CB2 Selective Cannabinoid Receptor Agonist: Signaling and Cytokines Release in Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential metabolic pathways underlie THC- and CBD-mediated inhibition of B-cell activation in both young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. druglibrary.org [druglibrary.org]
- 11. DSpace [helda.helsinki.fi]
- 12. criver.com [criver.com]
Application Notes and Protocols: SR 144528 in MAPK Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 144528 is a highly potent and selective inverse agonist for the cannabinoid receptor 2 (CB2).[1][2] With a high affinity for the CB2 receptor (Ki = 0.6 nM) and over 700-fold selectivity against the CB1 receptor, SR 144528 is an invaluable tool for investigating the physiological and pathological roles of the CB2 receptor.[1][2] In the context of mitogen-activated protein kinase (MAPK) signaling, SR 144528 has been instrumental in elucidating the constitutive activity of the CB2 receptor and its role in modulating cellular processes. These application notes provide a comprehensive overview of the use of SR 144528 in studying MAPK activation, including detailed protocols and data presentation.
The MAPK signaling cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial pathways that regulate a multitude of cellular activities such as proliferation, differentiation, inflammation, and apoptosis. The CB2 receptor, primarily expressed in immune cells, has been shown to couple to these MAPK pathways. SR 144528, as an inverse agonist, not only blocks the effects of CB2 agonists but also reduces the basal, constitutive activity of the receptor, thereby inhibiting downstream MAPK signaling.[3][4] This unique property makes it a powerful probe for dissecting the intricacies of CB2 receptor signaling in various cell types.
Data Presentation: Quantitative Effects of SR 144528 on MAPK Signaling
The following table summarizes the quantitative data on the effects of SR 144528 on MAPK pathway components from various studies. This allows for a clear comparison of its potency and efficacy across different experimental systems.
| Cell Type | Target | Agonist (Concentration) | SR 144528 Concentration | Observed Effect | Reference |
| CHO cells expressing human CB2 | MAPK | CP 55,940 (6 nM) | IC50 = 39 nM | Antagonized CP 55,940-induced MAPK activation | [5] |
| CHO cells expressing human CB2 | Adenylyl Cyclase | CP 55,940 | EC50 = 10 nM | Antagonized CP 55,940-induced inhibition of adenylyl cyclase | [5] |
| Human tonsillar B-cells | Cell Activation | Surface Ig cross-linking | IC50 = 20 nM | Antagonized stimulating effects of CP 55,940 on B-cell activation | [2] |
| CHO-CB2 cells | Adenylyl Cyclase | Forskolin | EC50 = 26 ± 6 nM | Stimulated forskolin-sensitive adenylyl cyclase activity (inverse agonism) | [6] |
| CHO cells expressing human CB2 | ERK Phosphorylation | CP 55,940 | 1 µM | Blocked CP 55,940-induced ERK phosphorylation | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of SR 144528 and the experimental approach to study its effects, the following diagrams are provided.
Caption: Signaling pathway of SR 144528 action on the MAPK cascade.
Caption: Experimental workflow for studying SR 144528 effects on MAPK activation.
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of SR 144528 on MAPK activation.
Protocol 1: Cell Culture and Treatment
This protocol is designed for Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-CB2), a commonly used model system.
Materials:
-
CHO-CB2 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
SR 144528 stock solution (e.g., 10 mM in DMSO)
-
CB2 agonist stock solution (e.g., CP 55,940, 10 mM in DMSO)
-
Serum-free DMEM/F-12 medium
Procedure:
-
Cell Seeding: Plate CHO-CB2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium, wash once with PBS, and replace with serum-free DMEM/F-12 medium. Incubate for 12-24 hours to synchronize the cells and reduce basal MAPK activity.
-
Pre-treatment with SR 144528: Prepare working solutions of SR 144528 in serum-free medium. Aspirate the starvation medium and add the SR 144528-containing medium to the cells. Incubate for the desired pre-treatment time (e.g., 30-60 minutes). Include a vehicle control (e.g., 0.1% DMSO).
-
Agonist Stimulation: Prepare working solutions of the CB2 agonist (e.g., CP 55,940) in serum-free medium. Add the agonist directly to the wells containing the SR 144528 or vehicle pre-treatment medium to achieve the final desired concentration. Incubate for the optimal stimulation time for MAPK activation (typically 5-15 minutes).
-
Termination of Stimulation: After the incubation period, immediately place the plates on ice and proceed to cell lysis.
Protocol 2: Western Blotting for Phosphorylated MAPK
This protocol outlines the detection of phosphorylated ERK1/2 (p44/42), JNK, and p38 MAPK as a measure of their activation.
Materials:
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scrapers
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total for ERK1/2, JNK, and p38)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Aspirate the medium from the wells. Add ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated MAPK of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the MAPK or a housekeeping protein like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated MAPK relative to the total MAPK level.
Conclusion
SR 144528 is a critical pharmacological tool for investigating the role of the CB2 receptor in MAPK signaling. Its inverse agonist properties allow for the study of both agonist-induced and constitutive CB2 receptor activity. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the complex interplay between the CB2 receptor and the MAPK cascades in various physiological and disease models. Careful experimental design, including appropriate controls and time-course studies, is essential for obtaining robust and reproducible results.
References
- 1. SR-144,528 - Wikipedia [en.wikipedia.org]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Endocannabinoids Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial neuromodulatory system involved in a myriad of physiological processes. The two primary endocannabinoids, N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that are not stored in vesicles but are synthesized on demand. Their quantification in biological matrices is essential for understanding their roles in health and disease, and for the development of novel therapeutics targeting the ECS.
This document provides detailed protocols for the accurate and precise quantification of AEA and 2-AG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
A Note on SR 144528:
It is important to clarify that SR 144528 is a potent and selective CB2 receptor inverse agonist and is utilized as a pharmacological tool to study the function of the CB2 receptor. It is not employed as an internal standard for the quantification of endocannabinoids. For accurate quantification, stable isotope-labeled analogs of the analytes of interest, such as AEA-d8 and 2-AG-d8, are the gold standard.
Endocannabinoid Signaling Pathways
The biological effects of AEA and 2-AG are primarily mediated through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Their activation initiates a cascade of intracellular signaling events.
Quantification of Endocannabinoids by LC-MS/MS
The gold standard for endocannabinoid quantification is LC-MS/MS, which offers high sensitivity and specificity. The use of deuterated internal standards is crucial to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted for the extraction of AEA and 2-AG from plasma samples.
Materials:
-
Plasma samples
-
Deuterated internal standards: AEA-d8 and 2-AG-d8 stock solutions in ethanol
-
Toluene (B28343) (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma in a 15 mL centrifuge tube, add a known amount of AEA-d8 and 2-AG-d8 internal standard solution (e.g., to a final concentration of 5 ng/mL for AEA-d8 and 20 ng/mL for 2-AG-d8). Vortex briefly.
-
Extraction: Add 2 mL of a cold (4°C) mixture of toluene and ethyl acetate (1:1, v/v). Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Re-extraction (Optional but Recommended): Add another 2 mL of the extraction solvent to the remaining aqueous layer, vortex, and centrifuge as before. Combine the organic layers.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., acetonitrile:water, 1:1, v/v). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Tissue Homogenate
This protocol is suitable for the extraction of endocannabinoids from tissue samples.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Deuterated internal standards: AEA-d8 and 2-AG-d8
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE manifold
-
Tissue homogenizer
-
Other materials as listed in Protocol 1
Procedure:
-
Homogenization: Weigh the frozen tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Internal Standard Spiking: Take a known volume of the homogenate (e.g., 500 µL) and spike with AEA-d8 and 2-AG-d8 internal standards.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water:methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute the endocannabinoids with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.
-
Final Centrifugation and Analysis: Proceed as in steps 9 and 10 of Protocol 1.
Data Presentation: LC-MS/MS Parameters
The following tables provide typical parameters for the LC-MS/MS analysis of AEA and 2-AG. These should be optimized for the specific instrument and application.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 40% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Typical Mass Spectrometry Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anandamide (AEA) | 348.3 | 62.1 | 25 |
| AEA-d8 | 356.3 | 62.1 | 25 |
| 2-Arachidonoylglycerol (2-AG) | 379.3 | 287.2 | 15 |
| 2-AG-d8 | 387.3 | 294.2 | 15 |
Note: The m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these parameters in-house.
Conclusion
The protocols outlined in these application notes provide a robust framework for the reliable quantification of the endocannabinoids AEA and 2-AG in various biological matrices. The use of deuterated internal standards combined with the high sensitivity and specificity of LC-MS/MS ensures data accuracy and precision. Proper sample handling and method validation are paramount for obtaining meaningful results in endocannabinoid research. Researchers should always refer to the latest literature and perform in-house validation to adapt these protocols to their specific needs.
Troubleshooting & Optimization
Troubleshooting SR 144528 solubility for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 144528, particularly concerning its solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My SR 144528 is not dissolving in aqueous buffers for my in vivo experiment. What should I do?
A1: SR 144528 is a highly lipophilic molecule with very low aqueous solubility.[1] It is not recommended to dissolve it directly in aqueous buffers like PBS. You will need to use organic solvents and potentially a multi-step procedure to create a stable formulation suitable for in vivo administration. Common strategies involve creating a stock solution in a solvent like DMSO and then diluting it into a vehicle containing co-solvents or surfactants.[2][3]
Q2: I dissolved SR 144528 in DMSO, but it precipitated when I diluted it with saline for injection. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a common issue for poorly soluble compounds.[3] To prevent this, you can use a formulation that includes a surfactant like Tween 80 or a different vehicle altogether, such as corn oil.[2] It is crucial to add the components in a specific order and mix thoroughly at each step to maintain a stable dispersion.[2] Always prepare the final working solution fresh on the day of the experiment.[2]
Q3: What are the recommended solvents for SR 144528?
A3: SR 144528 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare stock solutions.[4][5] For in vivo formulations, a combination of solvents and excipients is typically required.
Q4: Can I heat or sonicate my SR 144528 solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of SR 144528 in organic solvents like DMSO.[5][6] However, prolonged exposure to heat should be avoided as it may degrade the compound. Always start with gentle methods and short durations.
Q5: What is a reliable vehicle formulation for administering SR 144528 to animals?
A5: A commonly used vehicle for in vivo administration of SR 144528 involves a multi-component system. One established protocol involves first dissolving the compound in DMSO, then adding Tween 80, and finally diluting with saline.[2] Another option is to use a lipid-based vehicle like corn oil.[2] The choice of vehicle may depend on the route of administration (e.g., intraperitoneal, oral) and the specific experimental model.
Data Presentation: Solubility of SR 144528
The following table summarizes the reported solubility of SR 144528 in various solvents.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ~100 mg/mL | Ultrasonic assistance may be needed. | [2] |
| DMSO | ~20 mg/mL | May require warming. | [5] |
| DMSO | 20 mg/mL | - | [4] |
| DMF | 30 mg/mL | - | [4] |
| Ethanol | 30 mg/mL | - | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [4] |
| Corn Oil | ≥ 2.5 mg/mL (in a 10% DMSO formulation) | Clear solution. | [2] |
Experimental Protocols
Protocol 1: Preparation of SR 144528 Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from methods for formulating poorly soluble compounds for in vivo use.[2]
Materials:
-
SR 144528 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of SR 144528.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Use gentle warming or brief sonication if necessary to ensure it is fully dissolved.
-
-
Prepare the Final Working Solution (Example for a final concentration of 1 mg/mL):
-
This formulation uses a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% Saline.
-
In a sterile tube, add 1 part of your 10 mg/mL SR 144528 stock solution in DMSO.
-
Add 1 part of Tween 80. Vortex thoroughly to mix.
-
Slowly add 8 parts of sterile saline while continuously vortexing to ensure a stable emulsion is formed.
-
-
Administration:
-
Visually inspect the solution for any precipitation before administration.
-
Administer the freshly prepared solution to the animals. It is recommended to use the working solution on the same day it is prepared.[2]
-
Protocol 2: Preparation of SR 144528 Formulation in Corn Oil
This protocol provides an alternative lipid-based vehicle.[2]
Materials:
-
SR 144528 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Prepare a concentrated stock solution of SR 144528 in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
-
Prepare the Final Working Solution (Example for a final concentration of 2.5 mg/mL):
-
This formulation uses a final vehicle composition of 10% DMSO and 90% Corn Oil.
-
In a sterile tube, add 1 part of your 25 mg/mL SR 144528 stock solution in DMSO.
-
Add 9 parts of sterile corn oil.
-
Vortex thoroughly to ensure the solution is clear and homogenous.
-
-
Administration:
-
Visually inspect the solution for clarity before administration.
-
This formulation is suitable for oral or subcutaneous administration.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for SR 144528 solubility issues.
Caption: SR 144528 acts as an inverse agonist at the CB2 receptor.
References
- 1. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. msesupplies.com [msesupplies.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SR 144528 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR 144528 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SR 144528 and what is its primary mechanism of action?
SR 144528 is a potent and highly selective antagonist and inverse agonist of the cannabinoid receptor 2 (CB2).[1][2] Its high affinity for the CB2 receptor (Ki of approximately 0.6 nM) and significantly lower affinity for the CB1 receptor (Ki of around 400 nM) make it a valuable tool for studying CB2 receptor function in isolation.[1][3][4] As an inverse agonist, SR 144528 can inhibit the basal activity of constitutively active CB2 receptors.[5][6][7]
Q2: What is the optimal concentration range for SR 144528 in in vitro experiments?
The optimal concentration of SR 144528 is highly dependent on the specific assay and cell type. For blocking CB2 receptor-mediated effects in functional assays, concentrations in the low nanomolar range are typically effective. For instance, it antagonizes the effects of the CB2 agonist CP 55,940 on adenylyl cyclase activity with an EC50 of 10 nM.[3][4][8] To observe inverse agonist effects, concentrations up to 1 µM may be used. However, it is crucial to be aware of potential off-target effects at micromolar concentrations.[9]
Q3: How should I dissolve and store SR 144528?
SR 144528 is a highly lipophilic compound with low aqueous solubility.[10] For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or DMF.[8] Stock solutions should be stored at -20°C or -80°C for long-term stability.[2][11] When preparing working solutions, it is important to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of SR 144528?
While highly selective for CB2 over CB1 receptors, SR 144528 can exhibit off-target effects, particularly at concentrations of 1 µM and higher.[9] It has been shown to inhibit microsomal acyl-coenzyme A:cholesterol acyltransferase (ACAT) with an IC50 of 3.6 µM.[11] Studies have also reported CB2-independent immunomodulatory effects at micromolar concentrations.[9] Therefore, it is critical to use the lowest effective concentration and include appropriate controls to verify that the observed effects are mediated by the CB2 receptor.
Q5: How can I confirm that the effects I observe are specifically mediated by the CB2 receptor?
To confirm CB2 receptor-mediated effects, consider the following experimental controls:
-
Use a CB2 agonist: Demonstrate that a known CB2 agonist produces an effect that is blocked or reversed by SR 144528.[12][13]
-
Use cells lacking the CB2 receptor: Employ cells that do not express the CB2 receptor or use siRNA/shRNA to knock down its expression. The effect of SR 144528 should be absent in these cells.
-
Dose-response curves: Generate dose-response curves for both the agonist and SR 144528 to establish a clear relationship between concentration and effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of SR 144528 | Concentration too low: The concentration of SR 144528 may be insufficient to antagonize the agonist or inhibit basal receptor activity. | Increase the concentration of SR 144528 in a stepwise manner. Refer to the provided data tables for typical effective concentration ranges. |
| Poor solubility: The compound may have precipitated out of the solution. | Ensure proper dissolution of the stock solution. Consider gentle warming or sonication to aid dissolution.[11] Check the final concentration of the organic solvent in your assay medium to ensure it is not causing precipitation. | |
| Low or absent CB2 receptor expression: The cell line used may not express the CB2 receptor or may express it at very low levels. | Verify CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Inconsistent or variable results | Compound degradation: The stock solution of SR 144528 may have degraded over time. | Prepare fresh stock solutions and store them properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Cell passage number: High passage numbers can lead to changes in cell characteristics, including receptor expression. | Use cells with a consistent and low passage number for all experiments. | |
| Observed effects are not blocked by SR 144528 | Off-target effects of the agonist: The agonist being used may have off-target effects that are not mediated by the CB2 receptor. | Test the agonist in a cell line that does not express the CB2 receptor to check for off-target effects. |
| Concentration of SR 144528 is too high, causing off-target effects: High concentrations of SR 144528 can have their own biological effects independent of the CB2 receptor.[9] | Perform a dose-response experiment with SR 144528 alone to identify any potential off-target effects at the concentrations being used. | |
| Cell toxicity observed | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve SR 144528 may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). |
| Off-target cytotoxicity of SR 144528: At high concentrations, SR 144528 itself might induce cytotoxicity.[9] | Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of SR 144528 concentrations to determine its cytotoxic profile in your specific cell line. |
Data Presentation
Table 1: In Vitro Efficacy and Binding Affinity of SR 144528
| Parameter | Receptor | Species | Value | Reference |
| Ki | CB2 | Human | 0.6 nM | [1][2] |
| CB1 | Human | 400 nM | [1] | |
| CB2 | Rat | 0.6 nM | [3][4] | |
| CB1 | Rat | 400 nM | [3][4] | |
| EC50 (vs. CP 55,940 in adenylyl cyclase assay) | CB2 | Human | 10 nM | [3][4][8] |
| IC50 (vs. CP 55,940 in MAPK assay) | CB2 | Human | 39 nM | [3][14] |
| IC50 (ACAT inhibition) | N/A | N/A | 3.6 µM |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration | Key Considerations |
| CB2 Receptor Antagonism | 1 - 100 nM | Pre-incubate with SR 144528 before adding the agonist. |
| Inverse Agonism Studies | 100 nM - 1 µM | Monitor for potential off-target effects at higher concentrations. |
| Cell Viability Assays | 10 nM - 10 µM | Determine the cytotoxic threshold for your specific cell line. |
| GTPγS Binding Assay | 10 nM - 1 µM | Useful for assessing G-protein coupling. |
| cAMP Accumulation Assay | 10 nM - 1 µM | Can be used to study both antagonism and inverse agonism. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine SR 144528 Antagonism
-
Cell Culture: Plate cells expressing the CB2 receptor (e.g., CHO-hCB2) in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-incubation with SR 144528: Wash the cells with serum-free medium. Add SR 144528 at various concentrations (e.g., 1 nM to 1 µM) and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a known CB2 receptor agonist (e.g., CP 55,940) at its EC80 concentration in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Forskolin (B1673556) Co-stimulation: Add forskolin to stimulate adenylyl cyclase and incubate for an additional 15-20 minutes at 37°C.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of SR 144528 to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of SR 144528 concentrations (e.g., 0.1 µM to 20 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692).
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of SR 144528 on cell viability.
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies using SR 144528.
Caption: Simplified signaling pathway of CB2 receptor antagonism by SR 144528.
Caption: A logical flowchart for troubleshooting common issues in SR 144528 experiments.
References
- 1. SR-144,528 - Wikipedia [en.wikipedia.org]
- 2. SR 144528 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. druglibrary.org [druglibrary.org]
- 5. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological blockade of cannabinoid receptor 2 signaling does not affect LPS/IFN-γ-induced microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
SR 144528 stability in DMSO stock solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SR 144528, a potent and selective CB2 receptor antagonist.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for SR 144528 DMSO stock solutions?
SR 144528 stock solutions prepared in DMSO can be stored for extended periods under specific conditions to maintain stability. For optimal results, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
2. What is the solubility of SR 144528 in DMSO?
The solubility of SR 144528 in DMSO has been reported at various concentrations. It is crucial to ensure the compound is fully dissolved before use.
3. How should I prepare working solutions from a DMSO stock?
When preparing working solutions for in vitro or in vivo experiments, it is recommended to first prepare a clear stock solution in DMSO. For in vivo studies, co-solvents are often necessary. A common protocol involves adding the DMSO stock solution to a vehicle such as corn oil. It is advisable to prepare these working solutions fresh on the day of the experiment. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
4. Can SR 144528 be used in both in vitro and in vivo experiments?
Yes, SR 144528 is suitable for both in vitro and in vivo applications. For in vitro assays, such as those using cell cultures, the compound is typically added directly to the culture medium at the desired final concentration.[1][2] For in vivo studies in animal models, administration routes such as intraperitoneal (i.p.) injection or oral gavage have been documented.[1][3]
5. What is the mechanism of action of SR 144528?
SR 144528 is a potent and selective antagonist of the cannabinoid CB2 receptor, with a Ki value of 0.6 nM.[1][4] It exhibits high selectivity for the CB2 receptor over the CB1 receptor.[4] In some cellular systems, SR 144528 has been shown to act as an inverse agonist, meaning it can inhibit the basal or constitutive activity of the CB2 receptor in the absence of an agonist.[2][5][6]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | The concentration of SR 144528 exceeds its solubility in the chosen solvent system. | Gently warm the solution and/or use sonication to aid dissolution.[1] Consider adjusting the solvent ratios or using a different vehicle. For in vivo experiments, ensure the DMSO concentration in the final solution is low enough to be well-tolerated by the animals. |
| Inconsistent or unexpected experimental results | Degradation of the SR 144528 stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from solid compound. Always aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Verify the storage conditions and duration of your current stock. |
| Off-target effects, as SR 144528 has been noted to have some off-target activities at higher concentrations. | Use the lowest effective concentration of SR 144528 as determined by dose-response experiments. Include appropriate controls to assess potential off-target effects. | |
| The compound may be acting as an inverse agonist in your experimental system, leading to effects opposite to what would be expected from a neutral antagonist.[2][6] | Carefully review the literature for evidence of inverse agonism in similar experimental models. Design experiments to specifically test for inverse agonist activity, such as measuring basal signaling in the absence of an agonist. | |
| Difficulty dissolving the solid compound | SR 144528 is a crystalline solid. | Use of an ultrasonic bath can aid in the dissolution of SR 144528 in DMSO.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] |
Data Presentation
SR 144528 Stock Solution Stability
| Storage Temperature | Recommended Duration | Citations |
| -20°C | ≥ 4 years | [4] |
| -20°C | 1 year | [1] |
| -80°C | 2 years | [1] |
SR 144528 Solubility
| Solvent | Concentration | Notes | Citations |
| DMSO | 100 mg/mL (210.06 mM) | Requires sonication. Use newly opened DMSO. | [1] |
| DMSO | 20 mg/mL | [4] | |
| DMF | 30 mg/mL | [4] | |
| Ethanol | 30 mg/mL | [4] | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
In Vitro: cAMP Accumulation Assay[1][2]
-
Cell Culture: Use CHO cells stably expressing the human CB2 receptor (CHO-CB2).
-
Cell Preparation: Wash cells with phosphate-buffered saline (PBS).
-
Incubation with SR 144528: Incubate the cells for 15 minutes at 37°C in PBS in the presence or absence of SR 144528 (e.g., 3x10⁻⁹ to 10⁻⁵ M).
-
Stimulation: Add forskolin (B1673556) (e.g., 3 µM final concentration) to stimulate adenylyl cyclase and incubate for another 20 minutes at 37°C.
-
Termination: Stop the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8, 4 mM EDTA).
-
Measurement: Determine the cAMP concentration in the cell lysates using a suitable radioimmunoassay or other detection method.
In Vivo: Assessment of Receptor Occupancy[3]
-
Animal Model: Use mice for the study.
-
Compound Administration: Administer SR 144528 orally (p.o.) dissolved in a vehicle of Tween 80 and DMSO diluted in distilled water.
-
Tissue Collection: At various time points after administration, sacrifice the animals and collect the spleens.
-
Membrane Preparation: Prepare spleen membrane homogenates.
-
Ex Vivo Binding Assay: Incubate the spleen membranes with a radiolabeled cannabinoid receptor agonist (e.g., [³H]-CP 55,940) to determine the level of CB2 receptor occupancy by SR 144528.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Regulation of peripheral cannabinoid receptor CB2 phosphorylation by the inverse agonist SR 144528. Implications for receptor biological responses. | Semantic Scholar [semanticscholar.org]
- 6. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in studying CB2 receptor pharmacology
Welcome to the technical support center for researchers studying Cannabinoid Receptor 2 (CB2) pharmacology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I having trouble detecting the CB2 receptor in my Western blot?
Difficulty in detecting the CB2 receptor via Western blot is a common issue, often stemming from problems with antibody specificity and low receptor expression. Many commercially available CB2 antibodies have been shown to lack specificity, cross-reacting with other proteins, which can lead to misleading results.[1][2][3][4]
Troubleshooting Steps:
-
Antibody Validation is Crucial: Do not rely solely on positive controls (e.g., spleen homogenates or overexpressing cell lines).[1][2] It is critical to use negative controls, such as tissues from CB2 knockout mice, to confirm antibody specificity.[1] An antibody may show sensitivity for the CB2 receptor but still exhibit cross-reactivity with other proteins.[1][2][3]
-
Mass Spectrometry for Confirmation: For unequivocal identification of the CB2 receptor protein, especially in overexpressing systems, consider using mass spectrometry in conjunction with Western blotting.[1][2][3]
-
Expected Molecular Weight: In CB2-overexpressing CHO-K1 cells, the CB2 receptor has been identified at approximately 37 kDa.[1] Higher molecular weight bands observed in tissue homogenates may represent non-specific binding to cytosolic proteins rather than glycosylated forms of the receptor.[1]
-
Low Endogenous Expression: Be aware that CB2 receptor expression can be low in many tissues under basal conditions, though it can be upregulated during inflammation or injury.[5][6]
FAQ 2: My experimental results with a CB2 ligand are inconsistent between different species. Why is this happening?
Significant species differences in CB2 receptor pharmacology are well-documented and can lead to divergent results between human, rat, and mouse models.[7][8][9][10][11][12] These differences can impact ligand binding, signaling, and overall functional outcomes.
Key Species-Specific Variations:
-
Gene Structure and Splicing: The gene structures and mRNA splicing patterns of the CB2 receptor differ between humans, rats, and mice, leading to the expression of different isoforms (e.g., CB2A and CB2B).[7][9][10] For instance, novel rat-specific isoforms (CB2C and CB2D) have been identified that are not present in mice.[9]
-
Protein Sequence: The amino acid sequence of the CB2 receptor shows less homology between species compared to the CB1 receptor.[11] The human and mouse CB2 receptors share about 82% amino acid identity.[11] Notably, the C-terminus of the receptor, which is important for intracellular signaling and trafficking, diverges significantly between species.[11][12] The mouse CB2 receptor has a premature stop codon, resulting in a truncated C-terminus compared to the human receptor.[9]
-
Pharmacology: These structural differences can lead to variations in ligand affinity and efficacy.[11] For example, the CB2-selective agonist JWH133 inhibits cocaine self-administration in mice but not in rats under a fixed-ratio reinforcement schedule.[9]
Recommendations:
-
When developing therapeutic agents, it is crucial to consider these species-specific variations.[10]
-
Whenever possible, use human-derived cells or "humanized" animal models to improve the translational relevance of your findings.[12]
FAQ 3: How do I interpret results from a cAMP assay for my Gi-coupled CB2 receptor?
The CB2 receptor is typically coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13] A standard cAMP assay is a functional assay used to determine the pharmacological properties of CB2 ligands.[14][15]
Interpreting Ligand Effects in a Forskolin-Stimulated cAMP Assay:
| Ligand Type | Expected Effect on Forskolin-Stimulated cAMP Levels |
| Agonist | Inhibition of cAMP production |
| Neutral Antagonist | No effect on its own, but blocks the inhibitory effect of an agonist |
| Inverse Agonist | Potentiation of cAMP production above the level of forskolin (B1673556) alone |
Experimental Considerations:
-
Stimulating Adenylyl Cyclase: Since CB2 is a Gi-coupled receptor, you need to first stimulate adenylyl cyclase to generate a measurable baseline of cAMP. This is commonly achieved using forskolin.[16][17]
-
Constitutive Activity: The CB2 receptor can exhibit constitutive (agonist-independent) activity, which can influence the apparent pharmacology of your test compounds.[18] For example, a compound might appear as an inverse agonist in a system with high constitutive activity, but as a partial agonist when this activity is abolished.[18] Pre-treatment with an inverse agonist like AM630, followed by a washout, can be used to abolish constitutive activity.[18]
Troubleshooting Guides
Guide 1: Troubleshooting High Non-Specific Binding in Radioligand Binding Assays
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of ligand affinity.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value. This may require performing a saturation binding experiment first to determine the Kd.[19] |
| Insufficient washing. | Ensure adequate and rapid washing of the filters to remove unbound radioligand. Using a cell harvester can improve consistency.[20] |
| Hydrophobic interactions. | Hydrophobic ligands can stick non-specifically to filter plates and cell membranes. Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer to reduce this.[21][22] Using detergents like Pluronic F-127 can also be beneficial.[22] |
| High protein concentration. | Using an excessively high concentration of membrane protein can increase non-specific binding. Optimize the amount of membrane protein per well.[19][23] |
| Inappropriate blocking agent for non-specific binding. | Use a high concentration (e.g., 1-10 µM) of a known, structurally distinct, high-affinity unlabeled ligand to define non-specific binding.[20] |
Guide 2: Troubleshooting Low Signal in a GTPγS Functional Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins upon receptor stimulation. A low signal can indicate a variety of issues.
| Potential Cause | Troubleshooting Steps |
| Low receptor or G protein expression. | Confirm the expression of both the CB2 receptor and the relevant G proteins (Gi/o) in your cell membranes, for instance by Western blot.[23] |
| Inactive receptor. | Ensure that membrane preparations have been handled correctly to preserve receptor function. Store membranes at -80°C and avoid repeated freeze-thaw cycles. |
| Suboptimal assay buffer composition. | The GTPγS assay buffer requires specific concentrations of MgCl2, NaCl, and GDP. Optimize these concentrations for your system.[21] |
| Degraded [35S]GTPγS. | Use fresh or properly stored [35S]GTPγS, as its activity decreases over time. |
| Insufficient incubation time or incorrect temperature. | Optimize the incubation time and temperature. A common condition is 60 minutes at 30°C.[21] |
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol is for determining the affinity of a test compound for the CB2 receptor by measuring its ability to displace a known radioligand.
-
Prepare CHO-hCB2 cell membranes: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor and prepare membrane homogenates.
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl2, pH 7.4.[20]
-
Reaction Mixture: In a 96-well plate, combine:
-
CHO-hCB2 cell membranes (optimize protein concentration, e.g., 10 µ g/well ).[23]
-
Radioligand (e.g., [3H]-CP55,940 or [3H]-WIN 55,212-2) at a concentration near its Kd.[20]
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, use a high concentration (e.g., 1 µM) of a known CB2 ligand like WIN 55,212-2.[20]
-
For determining total binding, add vehicle instead of a competing ligand.
-
-
Incubation: Incubate the plate for 60-120 minutes at 30°C.[20][24]
-
Termination and Filtration: Rapidly filter the reaction mixture through Whatman GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.[20]
-
Scintillation Counting: Dry the filters and add scintillation fluid. Count the radioactivity using a scintillation counter.[20][21]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Protocol 2: [35S]GTPγS Binding Assay
This protocol measures the functional activation of the CB2 receptor by an agonist.
-
Prepare cell membranes: Use membranes from cells expressing the CB2 receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl.[21] Add 30 µM GDP and 1 mg/mL BSA just before use.[21]
-
Reaction Mixture: In a 96-well plate, combine:
-
Incubation: Incubate for 60 minutes at 30°C.[21]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Express the results as a percentage of the stimulation produced by a known saturating concentration of a full agonist (e.g., CP-55,940).[21]
Visualizations
Caption: Canonical Gi-coupled signaling pathway of the CB2 receptor.
Caption: Workflow for a radioligand displacement binding assay.
Caption: Troubleshooting guide for Western blot detection of CB2.
References
- 1. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validating Antibodies to the Cannabinoid CB2 Receptor: Antibody Sensitivity Is Not Evidence of Antibody Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Validating antibodies to the cannabinoid CB2 receptor: Antibody sensitivity is not evidence of antibody specificity (2014) | Yannick Marchalant | 81 Citations [scispace.com]
- 5. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]
- 6. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. researchgate.net [researchgate.net]
- 9. Species differences in cannabinoid receptor 2 and receptor responses to cocaine self-administration in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in cannabinoid receptor 2 (CNR2 gene): identification of novel human and rodent CB2 isoforms, differential tissue expression and regulation by cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Constitutive activity of cannabinoid-2 (CB2) receptors plays an essential role in the protean agonism of (+)AM1241 and L768242 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. egrove.olemiss.edu [egrove.olemiss.edu]
- 24. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SR 144528-d3 as a Novel Internal Standard for THC Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of SR 144528-d3 as a potential internal standard for the quantitative analysis of Δ⁹-tetrahydrocannabinol (THC). As this compound is not a commonly used internal standard for THC analysis, this document outlines the necessary experimental protocols and data comparisons to evaluate its suitability against the established deuterated analog, THC-d3.
Introduction to Internal Standards in THC Analysis
Accurate quantification of THC is critical in pharmaceutical research, clinical diagnostics, and forensic toxicology. The use of an internal standard (IS) is essential to correct for variations in sample preparation, extraction efficiency, and instrument response. The ideal IS is chemically similar to the analyte, co-elutes without interference, and is not naturally present in the sample matrix. Stable isotope-labeled analogs of the analyte, such as THC-d3, are considered the gold standard for mass spectrometry-based methods due to their similar physicochemical properties and fragmentation patterns.
This guide explores the validation process for a novel candidate, this compound, a deuterated analog of a selective CB2 receptor inverse agonist. While structurally different from THC, its potential use as an internal standard warrants a thorough validation to assess its performance characteristics.
Comparative Analysis: this compound vs. THC-d3
A direct comparison of the physicochemical properties of this compound and the widely accepted THC-d3 is crucial for its initial validation.
| Property | Δ⁹-THC (Analyte) | THC-d3 (Established IS) | SR 144528 (Proposed IS Parent Compound) |
| Chemical Formula | C₂₁H₃₀O₂ | C₂₁H₂₇D₃O₂ | C₂₉H₃₄ClN₃O |
| Molar Mass ( g/mol ) | 314.47 | 317.5 | 476.06 |
| Chemical Structure | Phenolic terpenoid | Deuterated phenolic terpenoid | N-alkyl pyrazole (B372694) carboxamide |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), ethanol, acetonitrile) | Soluble in organic solvents | Soluble in DMF, DMSO, and Ethanol |
Structural Comparison
A key consideration for an internal standard is its structural similarity to the analyte. As illustrated below, THC and SR 144528 have distinct chemical structures. This structural dissimilarity may lead to differences in extraction recovery, chromatographic retention, and ionization efficiency, which must be rigorously evaluated.
Quantitative Performance Comparison (Hypothetical Data)
The following tables present hypothetical validation data to illustrate the expected performance of a suitable internal standard compared to a novel candidate. This data would be generated through the experimental protocols outlined in the following section.
Table 1: Chromatographic and Linearity Data
| Parameter | THC with THC-d3 as IS | THC with this compound as IS | Acceptance Criteria |
| Retention Time (min) | THC: 5.2, THC-d3: 5.2 | THC: 5.2, this compound: 6.8 | Consistent RT; IS should not co-elute with interferences |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | Appropriate for intended application |
| Linearity (R²) | > 0.995 | > 0.995 | ≥ 0.99 |
Table 2: Sensitivity, Accuracy, and Precision Data
| Parameter | THC with THC-d3 as IS | THC with this compound as IS | Acceptance Criteria |
| LOD (ng/mL) | 0.5 | 0.7 | Sufficiently low for the application |
| LOQ (ng/mL) | 1.0 | 1.5 | Sufficiently low for the application |
| Accuracy (% Bias) | -5% to +5% | -10% to +12% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
Experimental Protocols for Validation
A comprehensive validation of this compound as an internal standard for THC analysis requires a series of experiments to assess its performance. The following are detailed methodologies for key validation experiments.
Sample Preparation and Extraction
-
Spiking: Blank biological matrices (e.g., plasma, urine) are spiked with known concentrations of THC and the internal standard (either THC-d3 or this compound).
-
Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the matrix.
-
LLE Example: To 1 mL of spiked plasma, add 50 µL of the internal standard working solution. Add 3 mL of hexane:ethyl acetate (B1210297) (9:1 v/v), vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes. The organic layer is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase.
-
SPE Example: A C18 SPE cartridge is conditioned with methanol and water. The pre-treated sample is loaded, washed with a low organic solvent concentration, and then the analytes are eluted with a high organic solvent concentration. The eluate is then evaporated and reconstituted.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate THC from matrix components and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| THC | 315.2 | 193.1 | 25 |
| THC-d3 | 318.2 | 196.1 | 25 |
| This compound (Hypothetical) | 480.1 | 108.1 | 30 |
Validation Experiments
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences at the retention times of THC and the internal standard.
-
Linearity: Prepare a calibration curve with at least six non-zero concentrations of THC spiked in the blank matrix, with a constant concentration of the internal standard. Plot the peak area ratio of THC to the internal standard against the concentration of THC.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of THC that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days to determine intra- and inter-day accuracy (% bias) and precision (% RSD).
-
Matrix Effects: Compare the response of THC and the internal standard in a post-extraction spiked sample to that in a neat solution to evaluate ion suppression or enhancement.
-
Stability: Assess the stability of THC and the internal standard in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the validation of a novel internal standard.
Conclusion
The validation of a novel internal standard such as this compound for THC analysis is a rigorous process that requires careful experimental design and data analysis. While THC-d3 remains the preferred internal standard due to its structural identity with the analyte, this guide provides a comprehensive framework for evaluating the suitability of alternative compounds. The key determining factors will be the consistency of its recovery and ionization relative to THC across a range of concentrations and in different matrices. Should this compound meet the stringent validation criteria for accuracy, precision, and stability, it could be considered a viable, albeit unconventional, internal standard for THC quantification.
A Comparative Guide to SR 144528 and AM630 as CB2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used cannabinoid receptor 2 (CB2) antagonists: SR 144528 and AM630. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs.
Introduction
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and peripheral tissues. Its role in modulating inflammation, pain, and various immune responses has made it a significant target for therapeutic drug development. SR 144528 and AM630 are two of the most extensively characterized and utilized antagonists in the study of the CB2 receptor. Both compounds are selective for CB2 over the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids. While both are classified as CB2 antagonists, they exhibit distinct pharmacological profiles, including differences in binding affinity, selectivity, and functional activity, with both acting as inverse agonists.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for SR 144528 and AM630 based on published experimental data.
Table 1: Receptor Binding Affinity (Ki)
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| SR 144528 | 0.6 | 400 | ~700-fold | [1][2][3] |
| AM630 | 31.2 | >5000 | ~165-fold | [4][5][6][7] |
Table 2: Functional Antagonism and Inverse Agonism
| Compound | Assay | Parameter | Value (nM) | Reference |
| SR 144528 | Forskolin-stimulated cAMP accumulation (antagonism of CP 55,940) | EC50 | 10 | [3] |
| Forskolin-stimulated adenylyl cyclase activity (inverse agonism) | EC50 | 26 | [1] | |
| CP 55,940-induced MAPK activity | IC50 | 39 | [3] | |
| AM630 | Forskolin-stimulated cAMP accumulation (reversal of CP 55,940 inhibition) | EC50 | 128.6 | [6] |
| Forskolin-stimulated cAMP production (inverse agonism) | EC50 | 230.4 | [4] | |
| [35S]GTPγS binding (inverse agonism) | EC50 | 76.6 | [5][8] |
Signaling Pathways and Mechanism of Action
Both SR 144528 and AM630 act as inverse agonists at the CB2 receptor. The CB2 receptor is constitutively active, meaning it can signal in the absence of an agonist. As inverse agonists, these compounds not only block the action of agonists but also reduce the basal level of receptor signaling. The CB2 receptor primarily couples to Gi/o proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists like SR 144528 and AM630 counteract this effect, leading to an increase in cAMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM 630 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Selectivity of SR 144528: A Comparative Guide to its Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of SR 144528, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). Understanding the selectivity of a compound is paramount in drug discovery and pharmacological research to ensure target engagement and minimize off-target effects. This document compiles and compares experimental data on the binding affinity and functional activity of SR 144528 against its primary target, the CB2 receptor, and a range of other G-protein coupled receptors (GPCRs) and non-GPCR targets.
Data Presentation: Quantitative Analysis of SR 144528 Interactions
The following table summarizes the binding affinities (Ki) and functional inhibitory concentrations (IC50) of SR 144528 at various receptors and enzymes. Lower values indicate stronger binding or inhibition.
| Target | Species | Assay Type | Parameter | Value | Selectivity over CB2 | Reference |
| CB2 Receptor | Human | Radioligand Binding | Ki | 0.6 nM | - | [1][2] |
| Rat | Radioligand Binding | Ki | 0.6 nM | - | [2] | |
| CB1 Receptor | Human | Radioligand Binding | Ki | 400 nM | ~667-fold | [1][2] |
| Rat | Radioligand Binding | Ki | 400 nM | ~667-fold | [2] | |
| Acyl CoA:cholesterol acyltransferase (ACAT) | Murine | Enzyme Inhibition | IC50 | 3.6 µM | ~6000-fold | |
| Broad Panel of GPCRs, Ion Channels, and Enzymes | Various | Radioligand Binding / Enzyme Assays | IC50 | > 10 µM | > 16,667-fold | [2] |
| Adenosine (B11128) A3 Receptor (A3AR) | Not Specified | Not Specified | % Inhibition @ 10 µM | > 50% | Not Determined | |
| Phosphodiesterase 5 (PDE5) | Not Specified | Not Specified | % Inhibition @ 10 µM | > 50% | Not Determined |
Key Findings:
-
SR 144528 exhibits high affinity for the human and rat CB2 receptors, with a Ki value of 0.6 nM.[1][2]
-
It demonstrates significant selectivity for the CB2 receptor over the CB1 receptor, with a binding affinity approximately 667 times lower for CB1.[1][2]
-
Screening against a large panel of over 70 other GPCRs, ion channels, and enzymes revealed no significant affinity, with IC50 values consistently greater than 10 µM.[2]
-
At micromolar concentrations, SR 144528 has been shown to inhibit the enzyme acyl CoA:cholesterol acyltransferase (ACAT) with an IC50 of 3.6 µM.
Mandatory Visualization
CB2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB2 receptor, a Gi/o-coupled GPCR.
Caption: Canonical Gi/o-coupled signaling pathway of the CB2 receptor.
Experimental Workflow for GPCR Cross-Reactivity Screening
This diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of GPCRs.
Caption: A generalized workflow for assessing GPCR cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the referenced literature.
Radioligand Binding Assays for CB1 and CB2 Receptors
This protocol is adapted from the methods described by Rinaldi-Carmona et al. (1998).
-
Membrane Preparation:
-
CHO cells stably transfected with either human CB1 or CB2 receptors, or tissues (rat brain or spleen) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.
-
The homogenate is centrifuged at 1,500 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in the same buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane preparations (typically 20-40 µg of protein) are incubated with the radioligand [3H]-CP 55,940 (a high-affinity cannabinoid agonist) at a final concentration of approximately 0.5 nM.
-
Increasing concentrations of the test compound (SR 144528) or a non-specific binding control (e.g., 1 µM unlabeled WIN 55,212-2) are added to the incubation mixture.
-
The final assay volume is brought to 500 µL with incubation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4).
-
The mixture is incubated at 30°C for 90 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.
-
Filters are washed three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, and 0.1% BSA).
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Adenylyl Cyclase Activity
This protocol is a generalized procedure based on the principles of adenylyl cyclase assays used to assess GPCR function.
-
Cell Culture and Treatment:
-
CHO cells stably expressing either human CB1 or CB2 receptors are cultured to approximately 80-90% confluency.
-
Cells are washed and pre-incubated with various concentrations of SR 144528 for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a CB receptor agonist (e.g., 1 µM CP 55,940) in the presence of forskolin (B1673556) (an adenylyl cyclase activator, typically 1 µM) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
The incubation is terminated by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which is typically based on a competitive immunoassay format (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Data Analysis:
-
The concentration-response curves for the antagonist (SR 144528) are generated by plotting the percentage of inhibition of the agonist-induced effect against the concentration of SR 144528.
-
IC50 values are determined using non-linear regression analysis.
-
Enzyme Inhibition Assay: Acyl CoA:Cholesterol Acyltransferase (ACAT)
This protocol is based on the methodology for assessing ACAT inhibition.
-
Microsome Preparation:
-
Murine liver microsomes are prepared by differential centrifugation of liver homogenates.
-
-
In Vitro ACAT Assay:
-
Microsomal protein is incubated with a reaction mixture containing [14C]oleoyl-CoA and a source of cholesterol.
-
Various concentrations of SR 144528 are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C and is then stopped by the addition of a solvent mixture (e.g., chloroform:methanol).
-
Lipids are extracted, and the cholesteryl [14C]oleate formed is separated by thin-layer chromatography (TLC).
-
The amount of radioactivity corresponding to cholesteryl oleate (B1233923) is quantified.
-
-
Data Analysis:
-
The percentage of inhibition of ACAT activity is calculated for each concentration of SR 144528.
-
The IC50 value is determined from the concentration-response curve.
-
Disclaimer: The experimental protocols provided are summaries of methodologies found in the scientific literature. For precise experimental details, please refer to the original publications.
References
A Head-to-Head Comparison of SR 144528 and AM630: Unraveling Their Inverse Agonism at the CB2 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced differences between cannabinoid receptor ligands is paramount. This guide provides a comprehensive, data-driven comparison of two widely used CB2 receptor inverse agonists: SR 144528 and AM630. By examining their binding affinities, functional activities, and the experimental protocols used for their characterization, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific scientific inquiries.
The cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in immune cells. Its constitutive activity, or ability to signal in the absence of an agonist, makes it a fascinating target for inverse agonists—ligands that not only block agonist effects but also reduce the receptor's basal signaling. SR 144528 and AM630 are two such molecules that have been instrumental in elucidating the physiological and pathological roles of the CB2 receptor. While both are classified as CB2-selective inverse agonists, they exhibit distinct pharmacological profiles.
Quantitative Comparison of SR 144528 and AM630
The following tables summarize the key quantitative data from radioligand binding and functional assays, providing a direct comparison of the two compounds. The data are compiled from studies utilizing Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor, a common in vitro model system.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (CB1/CB2) | Reference |
| SR 144528 | Human CB2 | [3H]-CP 55,940 | 0.6 | ~700-fold | [1][2] |
| Human CB1 | [3H]-CP 55,940 | 400 | [1][2] | ||
| AM630 | Human CB2 | [3H]-CP 55,940 | 31.2 | ~165-fold | [3] |
| Human CB1 | [3H]-CP 55,940 | 5130 | [3] |
Table 2: Functional Inverse Agonism in GTPγS Binding Assays
| Compound | Parameter | Value (nM) | Maximum Inhibition (Emax) | Reference |
| SR 144528 | EC50 | 10.4 | 48.5 ± 2.9% | [3] |
| AM630 | EC50 | 76.6 | 47.2 ± 5.8% | [3] |
Table 3: Functional Activity in cAMP Accumulation Assays
| Compound | Activity | Parameter | Value (nM) | Notes | Reference |
| SR 144528 | Antagonism of CP 55,940 | EC50 | 10 | Antagonizes agonist-induced inhibition of forskolin-stimulated cAMP | [1][2] |
| Inverse Agonism | - | - | Increases forskolin-stimulated cAMP levels above basal | [4] | |
| AM630 | Antagonism of CP 55,940 | EC50 | 128.6 | Reverses agonist-induced inhibition of forskolin-stimulated cAMP | [3] |
| Inverse Agonism | - | - | Enhances forskolin-stimulated cAMP production | [3] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms of action and the methods used to study these compounds, the following diagrams have been generated.
References
- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR144528 as inverse agonist of CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Selective CB2 Receptor Blockade: A Comparative Guide to Alternatives for SR 144528
For researchers, scientists, and drug development professionals, the selective blockade of the cannabinoid receptor 2 (CB2) is a critical tool in dissecting its role in immunological, inflammatory, and neurological processes. For years, SR 144528 has been a cornerstone antagonist for these investigations. However, the expanding landscape of pharmacological tools offers several alternatives, each with a unique profile. This guide provides an objective comparison of the performance of prominent alternatives to SR 144528, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This comprehensive analysis focuses on two of the most widely studied alternatives, AM630 and JTE-907, comparing their binding affinities, functional activities, and selectivity against SR 144528.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for SR 144528 and its alternatives, providing a clear comparison of their in vitro pharmacological properties.
Table 1: Binding Affinity (Ki, nM) for CB2 and CB1 Receptors
| Compound | Human CB2 | Rat CB2 | Mouse CB2 | Human CB1 | Rat CB1 | Mouse CB1 |
| SR 144528 | 0.6 | 0.6 | - | 400 | 400 | - |
| AM630 | 31.2 | - | - | 5148 | - | - |
| JTE-907 | 35.9 | 0.38 | 1.55 | 2370 | 1050 | 1050 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: CB2/CB1 Receptor Selectivity Ratio (Ki CB1 / Ki CB2)
| Compound | Human | Rat | Mouse |
| SR 144528 | ~667 | ~667 | - |
| AM630 | 165 | - | - |
| JTE-907 | 66 | 2760 | 684 |
Selectivity ratios are calculated from the Ki values in Table 1.
Table 3: Functional Activity (IC50/EC50, nM) at the CB2 Receptor
| Compound | Assay | Species | Value | Activity |
| SR 144528 | Forskolin-stimulated cAMP | Human | 10 (EC50) | Inverse Agonist |
| AM630 | Forskolin-stimulated cAMP | Human | 230.4 (EC50) | Inverse Agonist |
| AM630 | [35S]GTPγS Binding | Human | 76.6 (EC50) | Inverse Agonist |
| JTE-907 | Forskolin-stimulated cAMP | Human | - | Inverse Agonist |
| JTE-907 | Forskolin-stimulated cAMP | Mouse | - | Inverse Agonist |
Data compiled from multiple sources.[1][2][3][5][7]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context, the following diagrams illustrate the CB2 receptor signaling pathway and the general workflows for the key assays used to characterize these antagonists.
Figure 1: Simplified CB2 receptor signaling cascade.
Figure 2: General workflow for a radioligand binding assay.
Figure 3: General workflow for a cAMP accumulation assay.
Figure 4: General workflow for a [35S]GTPγS binding assay.
Detailed Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize CB2 receptor antagonists. These should be optimized for specific laboratory conditions and reagents.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CB2 receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor (CHO-hCB2).
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with TME buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein per well), a fixed concentration of the radioligand [3H]-CP55,940 (e.g., 0.7 nM), and varying concentrations of the unlabeled competitor ligand (the antagonist being tested).
-
For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of a known CB2 ligand (e.g., 10 µM WIN 55,212-2).
-
The final assay volume is typically 200 µL in a binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a compound to act as an inverse agonist or antagonist at the Gαi-coupled CB2 receptor.
-
Cell Culture and Plating:
-
Culture CHO-hCB2 cells in appropriate media.
-
Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a defined period (e.g., 15-30 minutes) at 37°C.
-
To measure inverse agonism, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM) and measure the effect of the test compound on cAMP levels.
-
To measure antagonism, co-stimulate the cells with a fixed concentration of forskolin and a CB2 receptor agonist (e.g., CP55,940 at its EC80 concentration) in the presence of varying concentrations of the test compound.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an enzyme-linked immunosorbent assay (ELISA), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
For inverse agonism, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal increase in cAMP).
-
For antagonism, plot the inhibition of the agonist-induced decrease in cAMP against the logarithm of the antagonist concentration to determine the IC50 value.
-
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins coupled to the CB2 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from CHO-hCB2 cells as described in the radioligand binding assay protocol.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), GDP (e.g., 10-30 µM), and varying concentrations of the test compound (antagonist).
-
For antagonist characterization, a fixed concentration of a CB2 agonist can be included.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM) to each well.
-
The final assay volume is typically 200 µL in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Filtration and Detection:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter plate, as described for the radioligand binding assay.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For inverse agonists, which decrease basal G-protein activity, plot the decrease in [35S]GTPγS binding against the logarithm of the compound concentration to determine the IC50 value.
-
For neutral antagonists, measure their ability to inhibit agonist-stimulated [35S]GTPγS binding and determine the IC50 value.
-
Concluding Remarks
The selection of a selective CB2 receptor antagonist is a critical decision in experimental design. While SR 144528 remains a valuable tool, alternatives such as AM630 and JTE-907 offer distinct pharmacological profiles that may be advantageous for specific research questions. AM630 exhibits high selectivity for the human CB2 receptor, while JTE-907 shows remarkable potency and selectivity for rodent CB2 receptors, making it a strong candidate for in vivo studies in these species. This guide provides the foundational data and methodologies to enable researchers to make an informed choice of the most appropriate tool for their studies of the multifaceted roles of the CB2 receptor.
References
- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. apexbt.com [apexbt.com]
- 6. AM630 | CAS:164178-33-0 | CB2 receptor antagonist,selective and competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
Performance of Internal Standards in the Analysis of Cannabinoid Receptor Ligands in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoid receptor ligands, such as the CB2 receptor antagonist SR 144528, in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a suitable internal standard is paramount to ensure the reliability and accuracy of analytical methods by correcting for variability in sample preparation and instrument response.[1] This guide provides a comparative overview of different types of internal standards, with a focus on the principles guiding the selection of an appropriate standard for quantitative analysis in matrices like plasma, urine, and tissue.
Comparison of Internal Standard Performance
The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[1] For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled analogues, are considered the gold standard.[2]
Deuterated (d-labeled) Internal Standards
Deuterated internal standards, like SR 144528-d3, are frequently used in quantitative mass spectrometry. In these standards, one or more hydrogen atoms are replaced by deuterium (B1214612). This results in a molecule with a higher mass that can be differentiated from the analyte by a mass spectrometer, while ideally exhibiting similar chromatographic behavior and ionization efficiency.
However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated standard and the native analyte.[2] The position and number of deuterium atoms can also be critical. For instance, in the analysis of the major THC metabolite (THC-COOH), a d6-labeled standard was shown to provide a wider dynamic range and avoid issues of isotopic contribution from the natural analyte that could affect the quantification when using a d3-labeled standard.[3] This highlights the importance of careful selection and validation of deuterated standards.
¹³C-Labeled Internal Standards
Carbon-13 labeled internal standards are emerging as a potentially superior alternative to deuterated standards.[2] By replacing one or more ¹²C atoms with the heavier ¹³C isotope, these standards offer a mass shift for detection without the significant risk of chromatographic separation seen with some deuterated compounds. This co-elution ensures that the analyte and the internal standard experience identical matrix effects, leading to more accurate and precise quantification.[2]
Non-Isotopically Labeled Internal Standards
In some cases, particularly in gas chromatography (GC) based methods, non-isotopically labeled compounds can be used as internal standards.[1] These are structurally similar compounds that are not expected to be present in the sample. Examples used in cannabinoid analysis include 5α-cholestane and 4-androstene-3,17-dione. While more cost-effective, these standards may not perfectly mimic the extraction and ionization behavior of the analyte, potentially leading to less accurate correction for matrix effects compared to SIL standards.
Data Presentation: Comparison of Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Deuterated (d-labeled) | Chemically similar to the analyte, correcting for matrix effects and procedural losses.[1] | Potential for chromatographic separation from the analyte (isotope effect).[2] The position of labeling can impact performance.[3] | LC-MS/MS and GC-MS analyses where a close analogue to the analyte is needed.[1] |
| ¹³C-Labeled | Co-elutes with the analyte, providing robust correction for matrix effects.[2] Considered the "gold standard" by some.[2] | Generally more expensive to synthesize. | High-stakes analyses where maximum accuracy and reliability are required.[2] |
| Non-Isotopically Labeled | Cost-effective. | May not perfectly mimic the analyte's behavior during sample preparation and analysis. | GC-based methods where SIL standards are not available or cost-prohibitive. |
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of a cannabinoid receptor ligand in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound with LC-MS/MS.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for cannabinoid analysis.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (e.g., SR 144528) and the internal standard (e.g., this compound) would be monitored.
Mandatory Visualizations
Caption: A typical analytical workflow for cannabinoid quantification using an internal standard.
Caption: SR 144528 acts as an antagonist at the CB2 receptor, modulating downstream signaling pathways.
References
Evaluating the Specificity of SR 144528 in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of SR 144528, a widely used cannabinoid receptor 2 (CB2) antagonist, in the context of primary cell cultures. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document aims to assist researchers in making informed decisions for their studies.
Introduction to SR 144528
SR 144528 is a potent and selective inverse agonist/antagonist of the CB2 receptor, a key component of the endocannabinoid system primarily expressed in immune cells. Its high affinity for the CB2 receptor has made it a valuable tool for investigating the physiological and pathological roles of this receptor. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results. This guide will delve into the on-target and off-target activities of SR 144528 and compare it with other commonly used CB2 receptor modulators.
Comparative Analysis of CB2 Receptor Ligands
To provide a clear comparison, the following tables summarize the quantitative data for SR 144528 and its alternatives: AM630 (a CB2 antagonist/inverse agonist), JWH133, and HU308 (both CB2 agonists).
Table 1: On-Target Binding Affinity and Selectivity
| Compound | Primary Target | Ki (nM) for human CB2 | Ki (nM) for human CB1 | Selectivity (CB1/CB2) |
| SR 144528 | CB2 Antagonist/Inverse Agonist | 0.6[1] | 400[1] | ~667 |
| AM630 | CB2 Antagonist/Inverse Agonist | 31.2 | 5000 | ~160 |
| JWH133 | CB2 Agonist | 3.4 | 677 | ~200[2] |
| HU308 | CB2 Agonist | 22.7[3][4] | >10,000[3][4] | >440 |
Table 2: Known Off-Target Activities
| Compound | Off-Target | IC50 / Ki | Notes |
| SR 144528 | Sterol O-acyltransferase (ACAT) | 3.6 µM (IC50)[5] | Inhibition of cholesterol esterification. |
| Adenosine (B11128) A3 Receptor | >50% inhibition at 10 µM | Identified in a screening panel.[6] | |
| Phosphodiesterase 5 (PDE5) | >50% inhibition at 10 µM | Identified in a screening panel.[7] | |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | Not quantified | Suggested, but direct binding data is limited.[8] | |
| AM630 | TRPA1 | Full agonist (118±2% activation) | May influence sensory neuron responses.[6] |
| HTR2B Serotonin Receptor | - | Identified as a potential target in glioblastoma cells.[9] | |
| JWH133 | TRPA1 | 8.5 µM (pEC50) | Low potency activation.[6] |
| HU308 | TRPC Channels | - | Off-target effects observed in pancreatic β-cells.[10] |
Experimental Protocols for Specificity Assessment in Primary Cell Cultures
The following are detailed methodologies for key experiments to evaluate the specificity of SR 144528 and other ligands in primary cell cultures, such as primary microglia, splenocytes, or peripheral blood mononuclear cells (PBMCs).
Radioligand Binding Assay
This assay directly measures the affinity of a compound for its receptor.
Objective: To determine the binding affinity (Ki) of SR 144528 and alternatives for the CB2 receptor in primary immune cells.
Methodology:
-
Primary Cell Membrane Preparation:
-
Isolate primary cells of interest (e.g., microglia, splenocytes).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940).
-
Add increasing concentrations of the unlabeled competitor compound (SR 144528 or alternatives).
-
Add the prepared cell membranes.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the competition curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay assesses the functional consequence of receptor binding by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To evaluate the antagonist/inverse agonist or agonist effect of the compounds on CB2 receptor signaling.
Methodology:
-
Primary Cell Culture:
-
Culture primary immune cells (e.g., PBMCs) in appropriate media.
-
-
cAMP Measurement:
-
Pre-treat cells with the test compound (SR 144528 or alternatives) for a specified time.
-
Stimulate the cells with a CB2 receptor agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For inverse agonist testing, stimulation is with forskolin (B1673556) to activate adenylyl cyclase.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For antagonists, determine the IC50 value for the inhibition of agonist-induced cAMP changes.
-
For agonists, determine the EC50 value for the stimulation or inhibition of cAMP production.
-
For inverse agonists, determine the EC50 for the reduction of basal or forskolin-stimulated cAMP levels.
-
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay
This assay measures the activation of downstream signaling pathways.
Objective: To determine the effect of the compounds on CB2 receptor-mediated MAPK signaling.
Methodology:
-
Primary Cell Culture and Treatment:
-
Culture primary microglia or other immune cells.
-
Treat cells with the test compound for various time points.
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of MAPK (e.g., p-ERK, p-p38) and total MAPK as a loading control.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Express the level of MAPK phosphorylation as a ratio of the phosphorylated protein to the total protein.
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: Simplified CB2 receptor signaling cascade.
Experimental Workflow for Specificity Testing
Caption: Workflow for evaluating ligand specificity.
Conclusion
SR 144528 is a highly potent and selective CB2 receptor antagonist, exhibiting significantly greater affinity for CB2 over CB1 receptors.[1] However, researchers should be aware of its potential off-target effects, particularly the inhibition of ACAT at micromolar concentrations and interactions with the adenosine A3 receptor and PDE5.[5][6][7] When selecting a CB2 receptor ligand for studies in primary cell cultures, it is imperative to consider the specific experimental context and the potential for off-target activities to influence the results. For antagonism studies, AM630 presents an alternative, though it also has its own off-target profile, including activity at TRPA1 channels.[6] For studies requiring CB2 agonism, JWH133 and HU308 are considered highly selective options.[2][3][4] The experimental protocols provided in this guide offer a framework for rigorously assessing the specificity of SR 144528 and other compounds in the specific primary cell system being investigated, ensuring the generation of robust and reliable data.
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relevance of Peroxisome Proliferator Activated Receptors in Multitarget Paradigm Associated with the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription Profile and Pathway Analysis of the Endocannabinoid Receptor Inverse Agonist AM630 in the Core and Infiltrative Boundary of Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The photoswitchable cannabinoid azo-HU308 enables optical control of Ca2+ dynamics in INS-1 β-cells via off-target effects on TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR 144528 at Rodent and Human Cannabinoid CB2 Receptors
For Immediate Release
This guide provides a comprehensive comparative analysis of the widely used cannabinoid CB2 receptor antagonist, SR 144528, detailing its binding, potency, and efficacy at both rodent (rat and mouse) and human CB2 receptors. This document is intended for researchers, scientists, and drug development professionals working in the field of cannabinoid pharmacology.
Executive Summary
SR 144528 is a highly potent and selective antagonist of the CB2 receptor. This guide synthesizes experimental data to highlight the similarities and differences in the pharmacological profile of SR 144528 between rodent and human CB2 receptors. Notably, while the binding affinity of SR 144528 is remarkably similar across these species, subtle differences in functional activity may exist. The data presented herein is crucial for the translation of preclinical research in rodents to human clinical applications.
Data Presentation
Table 1: Comparative Binding Affinity of SR 144528
| Species | Receptor Source | Radioligand | Ki (nM) | Reference |
| Human | Cloned hCB2 Receptors (CHO cells) | [3H]-CP 55,940 | 0.6 | [1] |
| Rat | Spleen Membranes | [3H]-CP 55,940 | 0.6 | [1] |
| Human | CB2-transfected cells | [3H]-CP 55,940 | 0.67 ± 0.30 | [2] |
Table 2: Comparative Functional Activity of SR 144528 (Antagonist & Inverse Agonist)
| Species | Assay Type | Cell/Tissue Type | Agonist Challenged | Potency (IC50/EC50/KB in nM) | Efficacy | Reference |
| Human | cAMP Inhibition Assay | CHO cells expressing hCB2 | CP 55,940 | EC50 = 10 | Antagonist | [1] |
| Human | MAPK Activation Assay | CHO cells expressing hCB2 | CP 55,940 | IC50 = 39 | Antagonist | [1] |
| Human | B-cell Activation Assay | Human Tonsillar B-cells | CP 55,940 | IC50 = 20 | Antagonist | [1] |
| Human | [35S]GTPγS Binding Assay | CB2-expressing cell line | CP 55,940 | KB = 6.34 | Antagonist | [2] |
| Rat | [35S]GTPγS Binding Assay | Cerebellar Membranes | Cannabinoid Agonists | KB = 26.3 - 76.6 | Antagonist | [2] |
| Human | cAMP Stimulation (Inverse Agonism) | CHO cells expressing hCB2 | - | EC50 = 26 ± 6 | Inverse Agonist (4-fold stimulation) | [3] |
| Mouse | In Vivo Radioligand Displacement | Spleen Membranes | [3H]-CP 55,940 (ex vivo) | ED50 = 0.35 mg/kg (p.o.) | Antagonist | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard method for determining the binding affinity (Ki) of SR 144528 for the CB2 receptor.
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human or rodent CB2 receptor, or rodent spleen tissue, are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a specific amount of membrane protein (e.g., 10-20 µg).
-
Add a fixed concentration of a high-affinity radioligand, such as [3H]-CP 55,940 (e.g., 0.2 nM).
-
Add varying concentrations of unlabeled SR 144528.
-
For determining non-specific binding, a high concentration of a non-radiolabeled, potent cannabinoid ligand is added to a set of wells.
-
The plate is incubated, typically at 30°C for 60-90 minutes, to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of SR 144528.
-
The IC50 value (the concentration of SR 144528 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonism)
This protocol describes a method to assess the antagonist activity of SR 144528 by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
-
Cell Culture and Plating:
-
CHO cells stably expressing the human or rodent CB2 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to a specific confluency.
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., PBS or HBSS).
-
Cells are pre-incubated with varying concentrations of SR 144528 for a defined period (e.g., 15-20 minutes) at 37°C.
-
A CB2 receptor agonist (e.g., CP 55,940) is then added at a concentration that produces a submaximal response (e.g., EC80).
-
Adenylyl cyclase is stimulated by adding forskolin (B1673556) (e.g., 3 µM final concentration).
-
The incubation continues for a further 20-30 minutes at 37°C.
-
-
cAMP Measurement:
-
The reaction is terminated by lysing the cells.
-
The intracellular cAMP levels are quantified using a commercially available kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a competitive immunoassay kit. These kits typically involve fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.
-
-
Data Analysis:
-
The ability of SR 144528 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels is determined.
-
The EC50 value (the concentration of SR 144528 that produces 50% of its maximal antagonist effect) is calculated by non-linear regression analysis of the concentration-response curve.
-
Mandatory Visualization
References
- 1. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the cannabinoid CB2 receptor-selective antagonist, SR144528: further evidence for cannabinoid CB2 receptor absence in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling SR 144528-d3
Essential Safety and Handling Guide for SR 144528-d3
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. A thorough risk assessment of the specific laboratory procedures being performed should guide the selection of PPE.
Recommended PPE for Handling this compound:
| Control Type | Requirement | Specifications |
| Engineering Controls | Ventilated Enclosure | All handling of solid this compound that may generate dust should be performed in a laboratory fume hood or other suitable ventilated enclosure. |
| Eye Protection | Safety Glasses | Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. In situations with a splash potential, chemical safety goggles and a face shield should be used.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear two pairs of compatible chemical-resistant gloves.[4] Materials such as neoprene, butyl rubber, or nitrile offer good permeation protection.[3] Disposable gloves are preferred and should be changed immediately if contaminated.[3][5] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | As needed based on risk assessment | If engineering controls are not sufficient to control airborne concentrations, or for spill cleanup, a NIOSH-approved respirator may be required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Preparation and Weighing:
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including spatulas, weighing paper, and sealable containers.
-
Prepare for Spills: Ensure a spill kit is readily accessible.
-
Weighing: Carefully weigh the desired amount of this compound within a fume hood to avoid the creation of dust.
2.2. General Handling:
-
Avoid Direct Contact: Avoid all direct contact with the substance.
-
No Consumption: Do not eat, drink, or smoke in the work area.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
2.3. Donning and Doffing PPE:
A systematic approach to putting on and taking off PPE is crucial to prevent contamination.
-
Donning Sequence:
-
Put on a lab coat.
-
Put on the inner pair of gloves.
-
Put on safety glasses or goggles.
-
If required, don the appropriate respirator.
-
Put on the outer pair of gloves.
-
-
Doffing Sequence:
-
Remove the outer pair of gloves and dispose of them in a designated waste container.
-
Remove the lab coat, being careful to avoid contaminating your skin or clothing.
-
Remove safety glasses or goggles.
-
If a respirator was used, remove it.
-
Remove the inner pair of gloves last.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: All contaminated materials, including PPE, weighing papers, and empty containers, must be collected in designated, sealed containers.
-
Labeling: Clearly label all waste containers with the contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
Emergency Procedures
-
Spills: In the event of a significant spill, evacuate the immediate area and ensure it is well-ventilated.[6] Use an appropriate spill kit to contain and clean up the spill, wearing the full recommended PPE.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SR 144528, the first potent and selective antagonist of the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. pogo.ca [pogo.ca]
- 5. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
